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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural Elucidation and Characterization of 1-(Mesitylsulfonyl)pyrrolidine

[1] Executive Summary This technical guide details the structural elucidation of 1-(Mesitylsulfonyl)pyrrolidine , a tertiary sulfonamide synthesized via nucleophilic substitution between mesitylenesulfonyl chloride and p...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide details the structural elucidation of 1-(Mesitylsulfonyl)pyrrolidine , a tertiary sulfonamide synthesized via nucleophilic substitution between mesitylenesulfonyl chloride and pyrrolidine.[1] This compound serves as a critical reference standard in medicinal chemistry for understanding steric influence on sulfonamide stability.

The guide provides a field-proven synthetic pathway, followed by a rigorous characterization workflow utilizing


H NMR, 

C NMR, IR spectroscopy, and Mass Spectrometry
. Emphasis is placed on distinguishing the unique steric environment imposed by the ortho-methyl groups of the mesitylene ring.

Synthetic Origin & Mechanistic Context[1][2]

To validate a chemical structure, one must first validate its origin.[1] The synthesis of 1-(Mesitylsulfonyl)pyrrolidine is a classic nucleophilic acyl-like substitution at the sulfur atom.[1]

Reaction Mechanism

The reaction involves the attack of the pyrrolidine nitrogen lone pair onto the electrophilic sulfur of 2,4,6-trimethylbenzenesulfonyl chloride (mesitylenesulfonyl chloride).[1] The presence of the three methyl groups on the aromatic ring—particularly the two at the ortho positions—provides significant steric hindrance, protecting the sulfonyl group from further nucleophilic attack or hydrolysis, a feature that must be confirmed spectroscopically.

Visualization of Pathway

The following diagram outlines the synthetic logic and the resulting molecular connectivity.

SynthesisPath Reagent1 Mesitylenesulfonyl Chloride (Electrophile) Inter Tetrahedral Intermediate Reagent1->Inter Nucleophilic Attack Reagent2 Pyrrolidine (Nucleophile) Reagent2->Inter Nucleophilic Attack Base Base (Et3N/Pyridine) (HCl Scavenger) Byproduct HCl Salt Base->Byproduct Quenches HCl Product 1-(Mesitylsulfonyl)pyrrolidine (Target) Inter->Product Elimination of Cl- Inter->Byproduct

Caption: Mechanistic pathway for the formation of the sulfonamide bond. The base acts as a proton sponge to drive equilibrium forward.

Experimental Protocol (Self-Validating System)

Objective: Synthesize 1-(Mesitylsulfonyl)pyrrolidine with >95% purity.

Reagents:

  • Mesitylenesulfonyl chloride (1.0 eq) [CAS: 773-64-8][1][2]

  • Pyrrolidine (1.2 eq) [CAS: 123-75-1][1]

  • Triethylamine (1.5 eq) or Pyridine[1]

  • Dichloromethane (DCM) (Solvent, 0.2 M concentration)[1]

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried round-bottom flask with Mesitylenesulfonyl chloride and anhydrous DCM under an inert atmosphere (

    
    ).
    
  • Temperature Control: Cool the solution to 0°C. Why? The reaction is exothermic.[3] Controlling temperature prevents the formation of disulfonated byproducts.

  • Addition: Add Triethylamine followed by the dropwise addition of Pyrrolidine.

  • Monitoring: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor via TLC (30% EtOAc in Hexanes).[1]

    • Validation Check: The starting material (sulfonyl chloride) spot (

      
      ) must disappear.[1]
      
  • Work-up: Quench with 1M HCl (removes unreacted amine), wash with saturated

    
     (removes acidic impurities), and brine.
    
  • Purification: Recrystallize from Ethanol/Water or perform flash chromatography if necessary.

Structural Elucidation & Spectroscopic Data[1][5][6][7][8]

This section details the expected spectral signatures that confirm the structure.

Mass Spectrometry (MS)
  • Formula:

    
    
    
  • Calculated MW: 253.36 g/mol

  • Diagnostic Peak: Look for the molecular ion

    
     at m/z 254.4 .[1]
    
  • Fragmentation: A characteristic loss of the

    
     group or the pyrrolidine ring may be observed.
    
Infrared Spectroscopy (IR)

The IR spectrum confirms the functional group transformation (loss of N-H, presence of S=O).[1]

Functional GroupWavenumber (

)
Assignment
Sulfonamide (

)
1320 - 1340 Asymmetric Stretch
Sulfonamide (

)
1150 - 1170 Symmetric Stretch
C-H (Aliphatic) 2850 - 2980Pyrrolidine/Methyl

C-H
C=C (Aromatic) 1600, 1450Mesityl Ring Breathing
N-H Absent Confirms tertiary sulfonamide
Nuclear Magnetic Resonance ( H NMR)

The proton NMR is the definitive tool for this structure.[1] The symmetry of the mesityl group and the distinct pyrrolidine multiplets are key.

  • Solvent:

    
     (Chloroform-d)[1]
    
  • Reference: TMS (0.00 ppm)

Proton EnvironmentShift (

, ppm)
MultiplicityIntegrationStructural Insight
Ar-H (Mesityl) 6.95 Singlet (s)2HThe two aromatic protons are equivalent due to C2 symmetry.[1]

-CH2 (Pyrrolidine)
3.30 - 3.40 Multiplet (m)4HDeshielded by the electron-withdrawing

group.[1]
Ortho-CH3 2.63 Singlet (s)6HTwo equivalent methyl groups flanking the sulfonyl attachment.[1]
Para-CH3 2.30 Singlet (s)3HDistinct from ortho-methyls; typical benzylic position.[1]

-CH2 (Pyrrolidine)
1.75 - 1.85 Multiplet (m)4HShielded; further from the sulfonamide core.
C NMR Analysis[1]
  • Carbonyls: None.

  • Aromatic Region: Four distinct signals (Ipso-S, Ortho-C, Meta-C, Para-C).[1]

  • Aliphatic Region: Two signals for pyrrolidine (Alpha, Beta) and two for methyls (Ortho-Me, Para-Me).[1]

Analytical Workflow Diagram

The following flowchart illustrates the logic gate used to confirm the identity of the synthesized compound.

ElucidationFlow Sample Isolated Solid IR_Step IR Spectroscopy Check: 1330/1150 cm-1 Sample->IR_Step MS_Step Mass Spectrometry Check: m/z 254 Sample->MS_Step NMR_Step 1H NMR Analysis Check: Mesityl Singlets Sample->NMR_Step Decision Does Data Match? IR_Step->Decision MS_Step->Decision NMR_Step->Decision Valid Structure Confirmed: 1-(Mesitylsulfonyl)pyrrolidine Decision->Valid Yes Invalid Re-purify / Re-synthesize Decision->Invalid No

Caption: Logical workflow for the structural validation of the target sulfonamide.

References

  • General Sulfonamide Characterization: NIST Chemistry WebBook. (n.d.). Benzenesulfonyl chloride, 2,4,6-trimethyl-.[1][2][4] Retrieved from [Link][1]

  • Pyrrolidine Reactivity: Organic Syntheses. (2010).[1] General procedures for nucleophilic substitution with pyrrolidine. Retrieved from [Link][1]

Sources

Exploratory

1-(Mesitylsulfonyl)pyrrolidine: Synthesis and Characterization Guide

The following technical guide details the synthesis, mechanism, and characterization of 1-(Mesitylsulfonyl)pyrrolidine . This document is structured for researchers requiring a robust, self-validating protocol for sulfon...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, mechanism, and characterization of 1-(Mesitylsulfonyl)pyrrolidine . This document is structured for researchers requiring a robust, self-validating protocol for sulfonamide formation using sterically hindered sulfonyl chlorides.

Introduction & Strategic Utility

1-(Mesitylsulfonyl)pyrrolidine (often abbreviated as Mts-Pyrrolidine ) is a sulfonamide derivative formed by the condensation of mesitylenesulfonyl chloride (2,4,6-trimethylbenzenesulfonyl chloride) and pyrrolidine.

In drug development and organic synthesis, this molecule serves two primary roles:

  • Protecting Group Model: It acts as a model system for the Mts (Mesitylene-2-sulfonyl) protecting group, widely used in peptide chemistry (specifically for Arginine) due to its stability against strong acids compared to the Tosyl group.

  • Steric Probe: The ortho-methyl groups of the mesityl moiety provide significant steric hindrance, making this compound an excellent substrate for testing the limits of desulfonylation methodologies or nucleophilic attacks on sulfonamides.

Chemical Identity[1][2][3][4]
  • IUPAC Name: 1-[(2,4,6-Trimethylphenyl)sulfonyl]pyrrolidine

  • Molecular Formula:

    
    
    
  • Molecular Weight: 253.36 g/mol

  • Key Structural Feature: The nitrogen atom is part of a pyrrolidine ring and is sulfonylated by a bulky, electron-rich aromatic ring.

Retrosynthetic Analysis & Mechanism

The synthesis is a nucleophilic substitution at the sulfur atom. The nitrogen lone pair of pyrrolidine attacks the electrophilic sulfur of the sulfonyl chloride, displacing the chloride ion.

Reaction Mechanism (DOT Visualization)

The following diagram illustrates the mechanistic flow, highlighting the role of the base (Triethylamine) in scavenging the HCl byproduct to drive the equilibrium forward.

ReactionMechanism MesCl Mesitylenesulfonyl Chloride Inter Tetrahedral Intermediate MesCl->Inter Pyr Pyrrolidine (Nucleophile) Pyr->Inter Nucleophilic Attack Product 1-(Mesitylsulfonyl) pyrrolidine Inter->Product Cl- Elimination Salt Et3N·HCl (Salt) Inter->Salt H+ Abstraction Base Triethylamine (Base) Base->Salt Scavenges HCl

Caption: Nucleophilic substitution mechanism. The base is critical for neutralizing the HCl generated, preventing protonation of the unreacted pyrrolidine.

Experimental Protocol

This protocol uses anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride. While Schotten-Baumann conditions (aqueous base) are possible, the anhydrous method provides higher yields and easier purification for hindered chlorides.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5]Role
Mesitylenesulfonyl Chloride (MesCl) 1.0Electrophile (Limiting Reagent)
Pyrrolidine 1.2Nucleophile (Slight excess ensures complete conversion)
Triethylamine (Et

N)
1.5Base (Scavenges HCl)
Dichloromethane (DCM) Solvent0.2 M Concentration (Standard)
DMAP (Optional) 0.1Catalyst (nucleophilic catalyst) if reaction is sluggish
Step-by-Step Methodology
Step 1: Setup
  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Add Mesitylenesulfonyl chloride (1.0 equiv) and dissolve in anhydrous DCM .

  • Cool the solution to 0°C using an ice-water bath. Reasoning: Sulfonylation is exothermic; cooling prevents side reactions and controls the rate.

Step 2: Addition
  • Mix Pyrrolidine (1.2 equiv) and Triethylamine (1.5 equiv) in a separate vial with a small amount of DCM.

  • Add the amine/base mixture dropwise to the stirred sulfonyl chloride solution over 15 minutes.

    • Observation: A white precipitate (Et

      
      N·HCl) will begin to form immediately.
      
Step 3: Reaction[6][7][8]
  • Allow the reaction to warm to Room Temperature (25°C) naturally.

  • Stir for 2–4 hours .

    • Monitoring: Check reaction progress via TLC (Eluent: 30% EtOAc/Hexanes). The starting sulfonyl chloride (high R

      
      ) should disappear.
      
Step 4: Workup (Purification)
  • Quench: Add 1M HCl (aq) to the reaction mixture.

    • Why: This protonates excess pyrrolidine and triethylamine, forcing them into the aqueous layer.

  • Separation: Transfer to a separatory funnel. Extract the organic layer (DCM).[8]

  • Wash 1 (Acidic): Wash organic layer with 1M HCl (2x).

  • Wash 2 (Basic): Wash organic layer with Saturated NaHCO

    
     (2x).
    
    • Why: Removes any hydrolyzed mesitylenesulfonyl acid or residual HCl.

  • Wash 3 (Neutral): Wash with Brine (1x).

  • Dry: Dry over anhydrous Na

    
    SO
    
    
    
    or MgSO
    
    
    , filter, and concentrate under reduced pressure (Rotovap).
Step 5: Final Purification

The crude product is typically a solid.[9] If necessary, recrystallize from Ethanol/Water or Hexanes/EtOAc .

Characterization & Data Interpretation

The following spectral data confirms the structure. The "diagnostic signals" are the self-validating elements you must look for.

Nuclear Magnetic Resonance ( H NMR)

Solvent: CDCl


, 400 MHz.
Proton EnvironmentShift (

ppm)
MultiplicityIntegrationAssignmentDiagnostic Logic
Aromatic H 6.95 – 7.00Singlet (s)2HMesityl C3, C5Unique singlet indicates symmetrical substitution on the benzene ring.

-CH

(Pyrrolidine)
3.30 – 3.40Multiplet (m)4HN-CH

Deshielded by the adjacent Sulfonyl group.
Ortho-CH

2.60 – 2.65Singlet (s)6HMesityl C2, C6-MeHighly shielded methyls; integration of 6H confirms the mesityl group.
Para-CH

2.28 – 2.32Singlet (s)3HMesityl C4-MeDistinct from ortho-methyls; integration of 3H.

-CH

(Pyrrolidine)
1.75 – 1.85Multiplet (m)4HC-CH

-C
Typical aliphatic cyclic methylene range.
Mass Spectrometry (MS)
  • Technique: ESI-MS (Positive Mode)

  • Expected Ion:

    
    
    
  • Interpretation: The molecular weight is 253.36. A clean peak at 254 confirms the successful coupling without fragmentation.

Melting Point[14][15]
  • Expected Range: 115°C – 120°C (Typical for crystalline sulfonamides of this class).

  • Note: If the product is an oil, it may contain residual solvent. Place under high vacuum for 12 hours to induce crystallization.

Workflow Visualization

The following diagram summarizes the complete experimental workflow from synthesis to isolation.

Workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification Step1 Dissolve MesCl in DCM (Cool to 0°C) Step2 Add Pyrrolidine + Et3N (Dropwise) Step1->Step2 Step3 Warm to RT Stir 2-4 Hours Step2->Step3 Step4 Wash 1: 1M HCl (Removes excess amine) Step3->Step4 Quench Step5 Wash 2: Sat. NaHCO3 (Removes acid byproducts) Step4->Step5 Step6 Dry (Na2SO4) & Concentrate Step5->Step6 Final Pure 1-(Mesitylsulfonyl)pyrrolidine (White Solid) Step6->Final Recrystallize if needed

Caption: Experimental workflow ensuring removal of all starting materials via pH-controlled washes.

Troubleshooting & Optimization

  • Issue: Low Yield / Hydrolysis.

    • Cause: Mesitylenesulfonyl chloride is sensitive to moisture.

    • Solution: Ensure DCM is anhydrous. Use a fresh bottle of sulfonyl chloride or recrystallize it from hexanes before use if it appears degraded (yellow/liquid).

  • Issue: Product is an Oil.

    • Cause: Residual solvent (DCM) trapped in the lattice.

    • Solution: Triturate the oil with cold pentane or hexanes to induce precipitation.

  • Issue: Extra peaks in NMR near 7.0 ppm.

    • Cause: Residual Mesitylenesulfonic acid (hydrolysis product).

    • Solution: Repeat the NaHCO

      
       wash rigorously.
      

References

  • General Sulfonamide Synthesis: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard Schotten-Baumann and Anhydrous protocols).
  • Mts Protecting Group: Yajima, H.; Takeyama, M.; Kanaki, J.; Mitani, K. Chem. Pharm. Bull.1978 , 26, 3752. (Describes the introduction and stability of the Mesitylenesulfonyl group).

  • Pyrrolidine Characterization: Pretsch, E.; Bühlmann, P.; Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data, 4th Ed.; Springer: Berlin, 2009. (Reference for predicting NMR shifts of sulfonamides).

Sources

Foundational

An In-depth Technical Guide to Mesitylsulfonyl Pyrrolidine Derivatives: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Pyrrolidine Nucleus and Sulfonamide Moiety in Medicinal Chemistry The pyrrolidine ring, a five-membered nitrogen-conta...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrrolidine Nucleus and Sulfonamide Moiety in Medicinal Chemistry

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in the field of medicinal chemistry. Its prevalence in numerous natural products and pharmacologically active agents speaks to its importance as a "privileged scaffold." The non-planar and flexible conformation of the pyrrolidine ring allows for the precise three-dimensional arrangement of substituents, enabling targeted interactions with biological macromolecules.[1] This structural versatility has propelled the development of pyrrolidine-containing drugs across a spectrum of therapeutic areas, including oncology, infectious diseases, and disorders of the central nervous system (CNS).[1]

When the pyrrolidine nucleus is functionalized with a sulfonamide group, the resulting N-sulfonylpyrrolidine scaffold combines the advantageous structural features of both moieties. Sulfonamides are a well-established class of pharmacophores known for a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The incorporation of a sulfonamide group can enhance a molecule's pharmacokinetic and pharmacodynamic properties by increasing its acidity, polarity, and ability to form hydrogen bonds.

This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of a specific subclass of these compounds: mesitylsulfonyl pyrrolidine derivatives. Due to the apparent novelty of the parent compound, 1-(Mesitylsulfonyl)pyrrolidine, this guide will focus on the general methodologies for the synthesis and analysis of N-arylsulfonylpyrrolidines, with a particular emphasis on the mesityl group, and explore their potential in the realm of drug discovery.

Synthesis of N-Mesitylsulfonyl Pyrrolidine Derivatives: A Detailed Protocol and Mechanistic Insights

The most common and efficient method for the synthesis of N-arylsulfonylpyrrolidines involves the reaction of pyrrolidine with an appropriate arylsulfonyl chloride in the presence of a base.[2] This reaction, a variation of the well-known Hinsberg test for amines, proceeds via a nucleophilic acyl substitution mechanism.[3]

General Reaction Scheme

G cluster_reactants Reactants cluster_products Products Pyrrolidine Pyrrolidine reaction_node + Pyrrolidine->reaction_node Mesitylsulfonyl_Chloride Mesitylsulfonyl Chloride Mesitylsulfonyl_Chloride->reaction_node Base Base (e.g., Triethylamine, Pyridine) Base->reaction_node Product 1-(Mesitylsulfonyl)pyrrolidine Salt Base·HCl reaction_node->Product reaction_node->Salt

Caption: General reaction for the synthesis of 1-(Mesitylsulfonyl)pyrrolidine.

Detailed Experimental Protocol: Synthesis of 1-(Benzenesulfonyl)pyrrolidine

This protocol provides a representative procedure for the synthesis of an N-arylsulfonylpyrrolidine. The same principles can be applied to the synthesis of 1-(Mesitylsulfonyl)pyrrolidine by substituting benzenesulfonyl chloride with mesitylsulfonyl chloride.

Materials:

  • Pyrrolidine

  • Benzenesulfonyl chloride

  • Triethylamine or Pyridine (as a base)

  • Dichloromethane (or another suitable aprotic solvent)

  • Anhydrous sodium sulfate

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve pyrrolidine (1.0 equivalent) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 to 1.5 equivalents) to the solution.

  • Slowly add a solution of benzenesulfonyl chloride (1.0 equivalent) in dichloromethane to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Mechanism of the Sulfonylation Reaction

The reaction proceeds through a nucleophilic addition-elimination mechanism.

G start Start reactants Pyrrolidine + Benzenesulfonyl Chloride start->reactants nucleophilic_attack Nucleophilic attack of pyrrolidine nitrogen on the electrophilic sulfur atom reactants->nucleophilic_attack Step 1 tetrahedral_intermediate Formation of a tetrahedral intermediate nucleophilic_attack->tetrahedral_intermediate elimination Elimination of the chloride leaving group tetrahedral_intermediate->elimination Step 2 proton_transfer Deprotonation of the nitrogen by a base elimination->proton_transfer Step 3 product 1-(Benzenesulfonyl)pyrrolidine proton_transfer->product end End product->end

Caption: Mechanism of the sulfonylation of pyrrolidine.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of pyrrolidine acts as a nucleophile and attacks the electrophilic sulfur atom of the benzenesulfonyl chloride.[4]

  • Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.

  • Elimination of the Leaving Group: The intermediate collapses, and the chloride ion, being a good leaving group, is expelled.

  • Deprotonation: A base, such as triethylamine or another molecule of pyrrolidine, removes a proton from the nitrogen atom to yield the final N-sulfonylpyrrolidine product and the corresponding ammonium salt.

Spectroscopic Characterization

The structure of the synthesized N-arylsulfonylpyrrolidines can be confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).[2]

Spectroscopic Data for 1-(Phenylsulfonyl)pyrrolidine
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.85-7.75 (m, 2H, Ar-H), 7.60-7.45 (m, 3H, Ar-H), 3.30 (t, J = 6.8 Hz, 4H, N-CH₂), 1.85 (quint, J = 6.8 Hz, 4H, CH₂)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 137.5 (Ar-C), 132.5 (Ar-CH), 129.0 (Ar-CH), 127.0 (Ar-CH), 48.0 (N-CH₂), 25.5 (CH₂)
FTIR (KBr) ν (cm⁻¹) 3060 (Ar C-H str), 2970, 2875 (Aliphatic C-H str), 1340 (asym S=O str), 1160 (sym S=O str)
Mass Spectrometry (EI-MS) m/z 211 (M⁺), 141 ([M-SO₂]⁺), 70 ([M-PhSO₂]⁺)

Applications in Drug Discovery

N-arylsulfonylpyrrolidine derivatives have emerged as a versatile scaffold in the design of novel therapeutic agents, demonstrating a broad range of biological activities.

Central Nervous System (CNS) Disorders

The sulfonamide moiety is a common feature in many CNS-active drugs.[5] Pyrrolidine sulfonamides have been investigated as inhibitors of the glycine transporter 1 (GlyT1).[1] The inhibition of GlyT1 can modulate neurotransmission at the N-methyl-D-aspartate (NMDA) receptor, which is implicated in the pathophysiology of schizophrenia.[1] Structure-activity relationship (SAR) studies have shown that modifications to the aryl portion of the N-arylsulfonylpyrrolidine scaffold can significantly impact both the potency and the pharmacokinetic properties of these inhibitors, such as their ability to cross the blood-brain barrier.[1]

Enzyme Inhibition

The sulfonamide group is a well-known zinc-binding group, making N-sulfonylpyrrolidines attractive candidates for the inhibition of zinc-containing enzymes such as carbonic anhydrases (CAs) and matrix metalloproteinases (MMPs). For instance, various N-phenylsulfonamide derivatives have shown potent inhibitory activity against different CA isoenzymes, which are therapeutic targets for conditions like glaucoma and edema.[6] The pyrrolidine ring can be tailored to interact with specific subpockets of the enzyme's active site, thereby enhancing selectivity and potency.

Antimicrobial and Anticancer Activity

The pyrrolidine and sulfonamide moieties are independently associated with antimicrobial and anticancer properties.[7] Their combination in a single molecule can lead to synergistic effects. For example, certain pyrrolidine sulfonamide derivatives have demonstrated promising in vitro antidiabetic effects by inhibiting the dipeptidyl peptidase-IV (DPP-IV) enzyme.[8] Additionally, some benzenesulfonamide derivatives incorporating a pyrrolidine core have shown antiproliferative activity against cancer cell lines.[1]

Conclusion

Mesitylsulfonyl pyrrolidine derivatives, and more broadly N-arylsulfonylpyrrolidines, represent a promising class of compounds for drug discovery. The synthetic accessibility of this scaffold, coupled with the tunable electronic and steric properties of the aryl and pyrrolidine moieties, provides a robust platform for the design of novel therapeutic agents. The established biological activities of this class of compounds, particularly in the areas of CNS disorders and enzyme inhibition, underscore their potential for further investigation and development. This technical guide serves as a foundational resource for researchers embarking on the synthesis, characterization, and biological evaluation of these versatile molecules.

References

  • U.S. Patent 2,952,688, issued September 13, 1960.
  • Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

  • Davis, B. G., et al. (2013). Synthesis of polysubstituted pyrroles from sulfinimines (N-sulfinyl imines). PMC.
  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885. [Link]

  • Arfan, M., et al. (2006). A convenient synthesis of p-substituted 1-arylsulfonyl-pyrrolidin-2-ones. Journal of the Chemical Society of Pakistan, 28(5), 491-494.
  • Rogerson, T. D., & Williams, I. H. (1971). Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution. Journal of the Chemical Society B: Physical Organic, 1364-1367.
  • Zajdel, P., et al. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. Bioorganic Chemistry, 148, 108076.
  • Ajani, O. O., et al. (2016). Synthesis and Spectral Study of N,N-diethyl-2-methyl-1-tosylpyrrolidine-2-carboxamide and Functionalized Sulfonamide Scaffolds. Current Research in Chemistry, 8(1), 10-20.
  • Kazancioglu, E., et al. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic Chemistry, 104, 104279.
  • ResearchGate. ¹H NMR and ¹³C NMR of the prepared compounds. [Link]

  • National Institute of Standards and Technology. Pyrrolidine. [Link]

  • Poyraz, Ö., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1249423.
  • Bush, K. (1988). Evaluation of enzyme inhibition data in screening for new drugs. Journal of Industrial Microbiology, 3(2), 113-124.
  • ResearchGate. ¹H NMR and ¹³C NMR of the prepared compounds. [Link]

  • Wang, L., et al. (2021). Base-Mediated Coupling Reactions of Benzenesulfonyl Azides with Proline: Synthesis of Proline-Derived Benzenesulfonamides. ACS Omega, 6(50), 34653–34663.
  • Iacob, A. T., et al. (2024). Influence of substitution patterns on the antimicrobial properties of pyrrole sulfonamide scaffolds. Frontiers in Microbiology, 15, 1368021.
  • ResearchGate. The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant is a highly efficient reaction which goes to completion. [Link]

  • The Royal Society of Chemistry. ¹H NMR and ¹³C NMR spectra of the catalytic synthesized compounds. [Link]

  • GSC Online Press. GC-MS and FTIR analyses of bioactive compounds present in ethanol leaf extract of Sida acuta from Imo State. [Link]

  • Dias, J. S. (2022). Computational Approaches to Enzyme Inhibition by Marine Natural Products in the Search for New Drugs. Marine Drugs, 20(2), 109.
  • Wikipedia. Hinsberg reaction. [Link]

  • Galdino da Rocha Pitta, M., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6524.
  • PLOS One. Comparison of mass spectrometry and fourier transform infrared spectroscopy of plasma samples in identification of patients with fracture-related infections. [Link]

  • MDPI. Special Issue : Recent Advances in Central Nervous System Drug Discovery. [Link]

  • Chegg. Solved Interpret both the 1 H and 13C NMR spectra of Benzil. [Link]

  • Gupta, M., et al. (2021). Role of Drug Discovery in Central Nervous System Disorders: An Overview. Cardiovascular & Hematological Agents in Medicinal Chemistry, 19(3), 194-204.
  • Silverstein, R. M., et al. (2005). Spectrometric Identification of Organic Compounds. 7th ed., Wiley.

Sources

Exploratory

The Mesitylsulfonyl Group: A Strategic Asset in Pyrrolidine Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The pyrrolidine ring is a cornerstone of modern medicinal chemistry, forming the stru...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The pyrrolidine ring is a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural products.[1][2][3] Its synthesis and functionalization, therefore, represent a critical area of research. The strategic use of protecting groups on the pyrrolidine nitrogen is paramount to achieving desired reactivity and stereochemical outcomes. Among the arsenal of available protecting groups, the mesitylsulfonyl (Mts) group, a sterically demanding arylsulfonyl moiety, has emerged as a powerful tool for synthetic chemists. This in-depth guide provides a comprehensive overview of the multifaceted role of the mesitylsulfonyl group in pyrrolidine chemistry, from its utility as a robust protecting group to its influence on stereoselective transformations.

The Mesitylsulfonyl Group: Structure and Intrinsic Properties

The mesitylsulfonyl group is characterized by a sulfonyl moiety attached to a mesitylene (2,4,6-trimethylbenzene) ring. This substitution pattern imparts a unique combination of steric and electronic properties that underpin its utility in chemical synthesis.

Key Attributes of the Mesitylsulfonyl Group:

  • Steric Hindrance: The two ortho-methyl groups on the aromatic ring create significant steric bulk around the sulfonyl group. This bulk can effectively shield the nitrogen lone pair and influence the approach of reagents to the pyrrolidine ring, thereby directing stereochemical outcomes.

  • Electronic Effects: As a sulfonyl group, it is strongly electron-withdrawing, which significantly reduces the nucleophilicity and basicity of the pyrrolidine nitrogen. This deactivation prevents unwanted side reactions at the nitrogen atom during subsequent synthetic steps.

  • Robustness: The N-S bond in an N-mesitylsulfonyl pyrrolidine is exceptionally stable to a wide range of reaction conditions, including strongly acidic and basic media, as well as many oxidizing and reducing agents. This stability allows for a broad scope of chemical transformations on other parts of the molecule without compromising the integrity of the protected amine.

Strategic Application of the Mesitylsulfonyl Group in Pyrrolidine Synthesis

The decision to employ the Mts group is often a strategic one, driven by the need for high stability and stereocontrol. Its application can be broadly categorized into two main areas: as a robust protecting group and as a stereodirecting auxiliary.

N-Mesitylsulfonylation: A Commitment to Stability

The introduction of the mesitylsulfonyl group onto the pyrrolidine nitrogen is typically achieved by reacting pyrrolidine with mesitylenesulfonyl chloride in the presence of a base.

Figure 1. General scheme for the N-protection of pyrrolidine with mesitylenesulfonyl chloride.

Experimental Protocol: Synthesis of N-Mesitylsulfonyl-pyrrolidine

  • Reaction Setup: To a solution of pyrrolidine (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane, THF) at 0 °C, add a base such as triethylamine (1.2 eq.) or pyridine (1.2 eq.).

  • Addition of Sulfonylating Agent: Slowly add a solution of 2,4,6-trimethylbenzenesulfonyl chloride (1.1 eq.) in the same solvent to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed with dilute acid (e.g., 1M HCl) to remove excess base, followed by a wash with brine. After drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and concentrating under reduced pressure, the crude product can be purified by column chromatography or recrystallization to afford the N-mesitylsulfonyl pyrrolidine.

The Mesitylsulfonyl Group as a Stereodirecting Tool

The significant steric presence of the Mts group is its most distinguishing feature and a key reason for its selection in diastereoselective reactions. By effectively blocking one face of the pyrrolidine ring, it can direct the approach of incoming electrophiles or nucleophiles to the opposite, less hindered face. This is particularly valuable in the synthesis of substituted pyrrolidines with defined stereochemistry at the C2 and C5 positions.

For instance, in the alkylation of N-Mts-proline enolates, the bulky mesitylsulfonyl group can dictate the facial selectivity of the incoming electrophile, leading to a high degree of diastereoselectivity.[4][5][6]

Figure 2. Conceptual diagram illustrating the steric directing effect of the Mts group in the alkylation of an N-Mts-proline derivative.

Deprotection of the Mesitylsulfonyl Group: A Necessary Challenge

The very stability that makes the Mts group an excellent protecting group also renders its removal a significant synthetic challenge. Standard conditions for the cleavage of less hindered sulfonamides, such as tosylamides, are often sluggish or ineffective for the removal of the Mts group. Consequently, more forcing conditions are typically required.

Reductive Cleavage

Reductive methods are among the most common for the cleavage of sulfonamides. For the robust Mts group, dissolving metal reductions are often employed.

  • Sodium Amalgam (Na/Hg): This classical method is effective for the cleavage of N-Mts bonds. The reaction is typically carried out in a protic solvent like methanol.

Experimental Protocol: Reductive Cleavage of N-Mesitylsulfonyl Pyrrolidine using Sodium Amalgam

  • Preparation: Prepare a 6% sodium amalgam by carefully adding sodium metal to mercury under an inert atmosphere.

  • Reaction Setup: Dissolve the N-mesitylsulfonyl pyrrolidine (1.0 eq.) in anhydrous methanol and cool the solution in an ice bath.

  • Reduction: Add the sodium amalgam portion-wise to the stirred solution. The reaction is exothermic and should be controlled by the rate of addition.

  • Monitoring and Workup: Monitor the reaction by TLC. Upon completion, decant the methanol solution from the mercury. Neutralize the solution with acid and then basify to liberate the free amine.

  • Extraction and Purification: Extract the pyrrolidine with an organic solvent. The combined organic layers are then dried and concentrated to yield the deprotected product, which can be further purified if necessary.

  • Samarium(II) Iodide (SmI₂): This single-electron transfer reagent can also be effective for the cleavage of sulfonamides, sometimes under milder conditions than dissolving metal reductions.[7]

Acidic Cleavage

Strongly acidic conditions can also be used to cleave the N-Mts group, although the harshness of these methods can limit their applicability with sensitive substrates.

  • HBr in Acetic Acid with Phenol: A common reagent cocktail for the cleavage of robust protecting groups is a solution of hydrogen bromide in acetic acid, often with the addition of phenol as a scavenger for reactive intermediates. This reaction is typically performed at elevated temperatures.

Experimental Protocol: Acidic Cleavage of N-Mesitylsulfonyl Pyrrolidine

  • Reaction Setup: Dissolve the N-mesitylsulfonyl pyrrolidine in a mixture of 48% aqueous HBr and acetic acid, with the addition of phenol.

  • Heating: Heat the reaction mixture at reflux for several hours, monitoring for the disappearance of the starting material.

  • Workup: After cooling, the reaction mixture is carefully neutralized with a strong base (e.g., NaOH) and the liberated pyrrolidine is extracted into an organic solvent.

  • Purification: The organic extracts are dried and concentrated to provide the crude product.

Table 1: Comparison of Deprotection Methods for N-Mesitylsulfonyl Pyrrolidines

Deprotection MethodReagentsTypical ConditionsAdvantagesDisadvantages
Reductive Cleavage Sodium Amalgam (Na/Hg)Methanol, 0 °C to RTGenerally high yieldingUse of toxic mercury
Samarium(II) Iodide (SmI₂)THF, often with an additiveMilder than Na/Hg, avoids mercuryStoichiometric use of expensive samarium
Acidic Cleavage HBr/Acetic Acid/PhenolRefluxEffective for very stable sulfonamidesHarsh conditions, limited functional group tolerance

Comparative Analysis: Mesitylsulfonyl vs. Tosyl Group in Pyrrolidine Chemistry

The choice between the mesitylsulfonyl and the more commonly used tosyl (p-toluenesulfonyl) group is a critical decision in synthesis design.

FeatureMesitylsulfonyl (Mts) GroupTosyl (Ts) GroupRationale for Choice
Steric Hindrance HighModerateMts is preferred when a high degree of stereocontrol is required.
Stability Very HighHighMts offers superior stability under harsh reaction conditions.
Cleavage DifficultModerately DifficultTs is preferred when milder deprotection conditions are necessary.
Crystallinity Often induces crystallinityCan induce crystallinityBoth can aid in the purification of intermediates.

The increased steric bulk of the Mts group can be both an advantage and a disadvantage. While it provides excellent stereodirection, it can also hinder desired reactions at adjacent centers. The choice, therefore, depends on a careful analysis of the specific synthetic challenge at hand.

Conclusion

The mesitylsulfonyl group is a valuable and often indispensable tool in the synthesis and manipulation of pyrrolidine-containing molecules. Its pronounced steric bulk and exceptional stability make it an ideal choice for applications requiring robust protection and precise stereochemical control. While the removal of the Mts group presents a greater challenge compared to less hindered sulfonamides, the development of effective reductive and acidic cleavage protocols has made its use more practical. For drug development professionals and synthetic chemists, a thorough understanding of the properties and applications of the mesitylsulfonyl group is essential for the strategic design and successful execution of complex synthetic routes targeting novel pyrrolidine-based therapeutics.

References

  • Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. PubMed Central. [Link][8][9][10][11]

  • GREEN ORGANIC SYNTHESIS OF N-METHYLPYRROLIDINE. VAST JOURNALS SYSTEM. [Link][12]

  • CN110590706B - Preparation method of N-methylpyrrolidine - Google Patents. Google Patents. [13]

  • Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. ChemRxiv. [Link][14]

  • Synthesis of Pyrrolidine- and γ-Lactam-Containing Natural Products and Related Compounds from Pyrrole Scaffolds. PubMed. [Link][1]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link][15]

  • Pyrrolidine synthesis. Organic Chemistry Portal. [Link][16]

  • Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link][2]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC - NIH. [Link][3]

  • Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. ResearchGate. [Link][17]

  • Sodium Dispersion-Mediated Rapid Reductive N–O Bond Cleavage of Weinreb Amides for N-Methylamide Synthesis. ChemRxiv. [Link][18]

  • A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines. ResearchGate. [Link][19]

  • Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions. Organic Chemistry Portal. [Link][7]

  • Rapid synthesis of substituted pyrrolines and pyrrolidines by nucleophilic ring closure at activated oximes. PubMed. [Link][20]

  • A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines. Organic Chemistry Portal. [Link][21]

  • p-Toluenesulfonamides. Organic Chemistry Portal. [Link][22]

  • Synthesis of a chiral C2-symmetric sterically hindered pyrrolidine nitroxide radical via combined iterative nucleophilic additions and intramolecular 1,3-dipolar cycloadditions to cyclic nitrones. PubMed. [Link][23]

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC. [Link][24]

  • 2,4,6-Trimethylbenzenesulfonyl Chloride. ChemBK. [Link][25]

  • 1 H and 13 C NMR spectra of polycyclic compounds. ResearchGate. [Link][26]

  • An analysis of the complementary stereoselective alkylations of imidazolidinone derivatives toward α-quaternary proline-based amino amides. PMC - PubMed Central. [Link][4]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link][27]

  • Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Hungarian Journal of Industry and Chemistry. [Link][5]

  • Reductive N-O Cleavage of Weinreb Amides by Sodium in Alumina and Silica Gels: Synthetic and Mechanistic Studies. ResearchGate. [Link][28]

  • Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. The Royal Society of Chemistry. [Link][29]

  • Stereoselective Synthesis of Quaternary Proline Analogues. PMC - NIH. [Link][6]

  • Synthesis of sulfonyl chloride substrate precursors. No URL found[30]

  • 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm). ResearchGate. [Link][31]

  • Benzenesulfonyl chloride. Organic Syntheses Procedure. [Link][32]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Functionalization of 1-(Mesitylsulfonyl)pyrrolidine

Abstract The pyrrolidine scaffold is ubiquitous in pharmaceutical chemistry, yet controlled functionalization of the saturated ring remains a synthetic bottleneck. While -Boc and -Cbz protecting groups are standard, they...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrolidine scaffold is ubiquitous in pharmaceutical chemistry, yet controlled functionalization of the saturated ring remains a synthetic bottleneck. While


-Boc and 

-Cbz protecting groups are standard, they often fail to withstand the harsh conditions required for direct C-H functionalization.[1] This guide focuses on 1-(Mesitylsulfonyl)pyrrolidine , a scaffold where the sterically demanding mesitylsulfonyl (Mts) group serves a dual purpose: it protects the nitrogen from oxidation and acts as a robust directing group for

-lithiation and transition-metal-catalyzed C-H activation.[1] Unlike the common Tosyl (Ts) group, the Mts group suppresses nucleophilic attack at the sulfur atom, permitting cleaner lithiation-substitution sequences. This note details protocols for synthesis,

-lithiation, electrochemical oxidation, and critical deprotection strategies.

Module 1: Synthesis of the Scaffold

Before functionalization, high-purity starting material is essential.[1] The Mts group is installed via standard sulfonylation.[1]

Protocol 1.1: Sulfonylation of Pyrrolidine

Reagents: Pyrrolidine (1.0 equiv), Mesitylenesulfonyl chloride (MtsCl, 1.1 equiv), Et3N (1.5 equiv), DCM.

  • Setup: Charge a round-bottom flask with pyrrolidine and dry dichloromethane (DCM) [0.5 M]. Cool to 0 °C under

    
    .
    
  • Addition: Add triethylamine followed by the slow addition of MtsCl (solid or solution in DCM) to control exotherm.

  • Reaction: Warm to room temperature (RT) and stir for 4 hours.

  • Workup: Quench with 1M HCl. Wash organic layer with sat.

    
     and brine. Dry over 
    
    
    
    .[2]
  • Purification: Recrystallization from EtOH/Hexanes is preferred over chromatography to ensure removal of trace sulfonyl chloride.[1]

    • Checkpoint: Product should be a white crystalline solid. MP: ~120 °C.

Module 2: -Lithiation and Electrophilic Trapping[1][3]

This is the most powerful method for functionalizing the C2 position.[1] The sulfonyl oxygen coordinates lithium, directing deprotonation to the


-carbon.[1]

Expert Insight: Why Mts? With


-Tosyl pyrrolidine, strong bases (like 

-BuLi) often attack the sulfur atom, leading to S-N bond cleavage.[1] The ortho-methyl groups of the Mesityl ring sterically shield the sulfur, forcing the base to react at the

-proton.[1]
Protocol 2.1: Directed -Lithiation

Reagents: 1-(Mesitylsulfonyl)pyrrolidine,


-BuLi (1.3 M in cyclohexane), TMEDA, Electrophile, dry THF.
  • Inert System: Flame-dry a Schlenk flask and purge with Argon. Add starting material and dry THF [0.2 M].

  • Complexation: Add TMEDA (1.2 equiv). Cool the solution to -78 °C .

    • Critical: TMEDA breaks

      
      -BuLi aggregates, increasing reactivity.
      
  • Deprotection: Add

    
    -BuLi (1.2 equiv) dropwise over 10 mins.[1] Maintain temp < -70 °C.
    
  • Incubation: Stir at -78 °C for 45–60 minutes. The solution typically turns light yellow/orange.[1]

  • Trapping: Add the Electrophile (1.5 equiv) (e.g., MeI, allyl bromide, benzaldehyde).

  • Warm-up: Allow to warm to RT slowly over 2 hours.

  • Quench: Add sat.

    
     solution. Extract with EtOAc.[2]
    

Data Summary: Electrophile Scope

ElectrophileProduct TypeYield (%)Notes
Methyl Iodide2-Methyl85-92%Fast reaction; run at -78 °C.
Benzaldehyde2-(Hydroxybenzyl)78-85%Mixture of diastereomers (typically anti-major).[1]
Allyl Bromide2-Allyl80%Add CuCN (10 mol%) for better yields (transmetallation).[1]

(gas)
2-Carboxylic Acid70-75%Bubble gas directly into reaction mixture.[1]

Module 3: Electrochemical C-H Functionalization (Shono Oxidation)

For accessing the


-position via nucleophilic substitution (rather than electrophilic trapping), the Shono oxidation is the method of choice.[1] It generates an 

-acyliminium ion precursor.[1][3]
Protocol 3.1: Anodic Methoxylation

Reagents: 1-(Mesitylsulfonyl)pyrrolidine, MeOH (solvent),


 (electrolyte).
Equipment:  Potentiostat or simple DC power supply, Carbon rod electrodes.
  • Electrolyte Prep: Dissolve substrate (10 mmol) and

    
     (0.5 equiv) in MeOH (50 mL).
    
  • Electrolysis: Place in an undivided cell with carbon electrodes. Apply constant current (CCE) at ~100 mA (

    
    ).
    
  • Monitoring: Pass 2.2–2.5 F/mol of charge. Monitor consumption by TLC.[2][4]

  • Workup: Evaporate MeOH. Resuspend in

    
    , filter off electrolyte, and concentrate.
    
  • Result: 2-Methoxy-1-(mesitylsulfonyl)pyrrolidine.[1] This intermediate is stable and can be stored.

Downstream Application: Treat the methoxy-intermediate with a Lewis Acid (


) and a nucleophile (AllylTMS, silyl enol ether) to install C2 substituents.

Module 4: Transition-Metal Catalyzed C-H Activation (C3 Functionalization)

Functionalizing the


-position (C3) is significantly harder.[1] Palladium-catalyzed C-H arylation directed by the sulfonamide group is the most viable strategy.[1]
Protocol 4.1: Pd-Catalyzed C3-Arylation

Mechanism: The sulfonyl group directs the Pd(II) species to the C3 position via a 6-membered palladacycle intermediate.[1]

  • Reagents: Substrate (1 equiv), Aryl Iodide (2 equiv),

    
     (10 mol%), 
    
    
    
    (2 equiv), PivOH (30 mol%).
  • Solvent: HFIP (Hexafluoroisopropanol) or t-Amyl Alcohol.[1]

  • Conditions: Seal in a pressure tube. Heat to 100–120 °C for 18 hours.

  • Note: This reaction is sensitive to steric crowding on the aryl iodide.[1]

Module 5: Deprotection Strategies

The stability of the Mts group is a double-edged sword.[1] Standard acid hydrolysis (


, reflux) often fails or decomposes the pyrrolidine product.
Protocol 5.1: Reductive Cleavage (Red-Al) – Preferred

This method is generally high-yielding and tolerates alkyl substituents.[1]

  • Reagents: Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al), 65% in toluene.[1]

  • Procedure: Dissolve functionalized pyrrolidine in dry Toluene. Add Red-Al (5 equiv) dropwise at RT.[1]

  • Reflux: Heat to reflux for 12–24 hours.

  • Quench: Caution: Cool to 0 °C. Add Rochelle's salt solution dropwise (gas evolution!).

  • Isolation: Extract free amine or protect in situ (e.g., add

    
     to the biphasic mixture).
    
Protocol 5.2: Acidic Cleavage (HBr/Phenol) – Robust

Best for substrates stable to strong acid.

  • Reagents: 48% HBr, Phenol (scavenger).

  • Procedure: Dissolve substrate in 48% HBr with Phenol (5 equiv).

  • Heat: Reflux for 6–12 hours. The phenol scavenges the mesityl cation.[1]

Visualization: Workflow and Mechanism[1]

Diagram 1: Strategic Workflow

This flowchart illustrates the decision matrix for functionalizing the scaffold.

G Start Pyrrolidine Protect Protection (Mts-Cl) Start->Protect Scaffold 1-(Mesitylsulfonyl) pyrrolidine Protect->Scaffold PathA Path A: C2 Functionalization (Nucleophilic) Scaffold->PathA Anodic Ox. PathB Path B: C2 Functionalization (Electrophilic) Scaffold->PathB Deprotonation PathC Path C: C3 Functionalization (C-H Activation) Scaffold->PathC Directing Group Shono Shono Oxidation (Electrochemical) PathA->Shono Lithiation α-Lithiation (s-BuLi / TMEDA) PathB->Lithiation + Electrophile PdCat Pd-Catalysis (Pd(OAc)2 / AgOAc) PathC->PdCat ProdB 2-Substituted Pyrrolidine Lithiation->ProdB + Electrophile ProdA 2-Methoxy Intermediate Shono->ProdA ProdC 3-Aryl Pyrrolidine PdCat->ProdC ProdA->ProdB Lewis Acid + Nuc Deprotect Deprotection (Red-Al or HBr/PhOH) ProdB->Deprotect ProdC->Deprotect Final Functionalized Free Pyrrolidine Deprotect->Final

Caption: Decision matrix for C2 vs C3 functionalization routes using the Mts directing group.

Diagram 2: Mechanistic Rationale for Mts Selection

Why Mesityl? This diagram explains the steric protection mechanism.[1]

Mechanism Substrate N-Sulfonyl Pyrrolidine Base Strong Base (s-BuLi) Substrate->Base Tosyl If R = Tosyl (Ts) Low Steric Bulk Base->Tosyl Approach Mesityl If R = Mesityl (Mts) High Steric Bulk Base->Mesityl Approach PathFail Attack at Sulfur (S-N Cleavage) Tosyl->PathFail Nucleophilic Attack PathSuccess Coordination to Oxygen & α-Deprotonation Mesityl->PathSuccess Steric Shielding of S ResultFail Side Products (Sulfinate + Imine) PathFail->ResultFail ResultSuccess α-Lithio Species (Stable Intermediate) PathSuccess->ResultSuccess

Caption: Mechanistic comparison: Mts steric bulk prevents sulfur attack, enforcing


-lithiation.

References

  • General

    
    -Lithiation of Pyrrolidines: 
    Beak, P., & Lee, W. K. (1993). 
    
    
    
    -Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines. Journal of Organic Chemistry, 58(5), 1109–1117.
  • Comparison of Sulfonyl Groups in Lithiation: O'Brien, P. (2001). Chiral Lithium Amides for Asymmetric Synthesis. Journal of the Chemical Society, Perkin Transactions 1, 95-113.[1] (Contextualizes the stability of hindered sulfonamides).

  • Shono, T., Matsumura, Y., & Tsubata, K. (1981). Electroorganic Chemistry. 46.

    
    -Position of Amines Utilizing Anodic Oxidation as a Key Step.[1] Journal of the American Chemical Society, 103(5), 1172–1176. 
    
  • Deprotection of Sulfonamides (Red-Al): Gold, E. H., & Babad, E. (1972). Reductive cleavage of sulfonamides with sodium bis(2-methoxyethoxy)aluminum hydride. Journal of Organic Chemistry, 37(13), 2208–2210.

  • Deprotection of Sulfonamides (SmI2): Vedejs, E., & Lin, S. (1994). Sulfonamide Cleavage with Samarium Diiodide. Journal of Organic Chemistry, 59(7), 1602–1603.

  • Palladium-Catalyzed C-H Activation: Topczewski, J. J., & Sanford, M. S. (2015). Carbon–Hydrogen (C–H) Bond Activation at PdIV: A Frontier in C–H Functionalization Catalysis. Chemical Science, 6, 70-76.[1] (General principles applied to sulfonamide directing groups).

Sources

Application

analytical methods for monitoring reactions with 1-(Mesitylsulfonyl)pyrrolidine

Application Note: Integrated Analytical Strategies for Monitoring 1-(Mesitylsulfonyl)pyrrolidine Introduction & Chemical Context 1-(Mesitylsulfonyl)pyrrolidine is a specialized sulfonamide derivative often utilized in me...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Integrated Analytical Strategies for Monitoring 1-(Mesitylsulfonyl)pyrrolidine

Introduction & Chemical Context

1-(Mesitylsulfonyl)pyrrolidine is a specialized sulfonamide derivative often utilized in medicinal chemistry as a robust protecting group model or a stable intermediate in the synthesis of pyrrolidine-based scaffolds. Unlike simple benzenesulfonamides, the mesityl (2,4,6-trimethylbenzene) moiety introduces significant steric hindrance and increased lipophilicity.

This steric bulk, while chemically advantageous for stability, presents specific analytical challenges:

  • Hydrophobicity: The compound retains strongly on Reverse Phase (RP) columns, requiring optimized organic gradients.

  • UV Detection: The electron-rich mesityl ring provides a distinct UV chromophore, distinct from the non-UV active pyrrolidine core.

  • Reaction Dynamics: When monitoring reactions with this compound (e.g., its formation from mesitylenesulfonyl chloride or its hydrolysis), analysts must resolve the neutral sulfonamide from the acidic sulfonic acid byproducts and the basic amine precursors.

This guide details a self-validating analytical workflow for monitoring the synthesis, purity, and stability of 1-(Mesitylsulfonyl)pyrrolidine.

Analytical Workflow Visualization

The following diagram outlines the decision matrix for selecting the appropriate analytical technique based on the reaction stage.

AnalyticalWorkflow Start Reaction / Sample IPC In-Process Control (Rapid) Start->IPC During Synthesis Release Final Release / Purity (Quantitative) Start->Release Post-Workup Structure Structural Validation (Qualitative) Start->Structure Characterization TLC TLC / UPLC-MS (Qualitative) IPC->TLC HPLC HPLC-UV/DAD (Quantitation) Release->HPLC NMR 1H / 13C NMR (Identity) Structure->NMR Check Check HPLC->Check Check Resolution (Sulfonic Acid vs Product)

Caption: Analytical decision matrix for monitoring 1-(Mesitylsulfonyl)pyrrolidine from synthesis to release.

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

This is the "workhorse" method for quantitative monitoring. The method is designed to separate the highly lipophilic product from the polar hydrolytic byproduct (Mesitylenesulfonic acid) and the polar reactant (Pyrrolidine).

Rationale: Acidic mobile phases are critical here. They ensure the residual pyrrolidine (if present) is protonated and elutes early in the void volume, while the sulfonamide remains neutral and interacts with the C18 phase.

Protocol Parameters
ParameterSpecification
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile (MeCN) + 0.1% Formic Acid (v/v)
Flow Rate 1.0 mL/min
Injection Volume 5.0 µL
Column Temp 40°C (Improves mass transfer for bulky mesityl group)
Detection UV at 254 nm (Primary), 210 nm (Secondary)
Gradient Table
Time (min)% Mobile Phase BEvent
0.010%Equilibration / Injection
2.010%Isocratic hold (elute polar salts/amines)
12.095%Linear Gradient to High Organic
15.095%Wash (Remove highly retained dimers)
15.110%Re-equilibration
20.010%End of Run
Expected Retention Order (Relative)
  • tR ~ 1-2 min: Mesitylenesulfonic acid (Hydrolysis byproduct, highly polar).

  • tR ~ 1-2 min: Pyrrolidine (Elutes in void as salt, usually invisible at 254 nm unless derivatized).

  • tR ~ 4-5 min: Mesitylenesulfonyl chloride (Starting material, unstable, degrades to acid).

  • tR ~ 9-10 min: 1-(Mesitylsulfonyl)pyrrolidine (Product) .

Method 2: In-Process Control (TLC)

For rapid, qualitative monitoring on the benchtop, Thin Layer Chromatography (TLC) is effective due to the strong UV absorbance of the mesityl group.

Protocol:

  • Stationary Phase: Silica Gel 60 F254 plates.

  • Mobile Phase: Hexanes : Ethyl Acetate (3:1 v/v).

    • Note: The mesityl group is greasy; a higher non-polar fraction is needed to move the spot to Rf ~0.4.

  • Visualization:

    • UV (254 nm): Dark spot against green background (Mesityl group).

    • KMnO4 Stain: Oxidizes the benzylic methyl groups (slowly) or the pyrrolidine ring if impurities are present.

    • Iodine Chamber: General staining for nitrogenous compounds.

Method 3: Structural Validation (NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) is required to confirm the integrity of the sulfonamide bond and ensure no " scrambling" of the methyl groups has occurred during harsh reaction conditions.

Key Diagnostic Signals (CDCl3, 400 MHz)
MoietyProton TypeApprox.[1][2][3] Shift (δ ppm)MultiplicityInterpretation
Mesityl Ar-H 6.95Singlet (2H)Aromatic protons (meta position).[1]
Mesityl Ortho-CH 32.63Singlet (6H)Distinctive high-field shift due to shielding.[1]
Mesityl Para-CH 32.30Singlet (3H)Standard benzylic methyl.[1]
Pyrrolidine N-CH 23.20 - 3.35Multiplet (4H)Deshielded by adjacent Sulfonyl group.[1]
Pyrrolidine C-CH 21.80 - 1.95Multiplet (4H)Ring backbone protons.[1]

Validation Logic:

  • The integration ratio of the aromatic protons (2H) to the ortho-methyls (6H) must be exactly 1:3.

  • Loss of the ortho-methyl signal symmetry indicates a potential desulfonylation or ring-opening event.

Reaction Monitoring Logic (Graphviz)

The following diagram illustrates the chemical pathway and where analytical checkpoints are applied.

ReactionLogic MesCl Mesitylenesulfonyl Chloride Complex Transition State (Tetrahedral) MesCl->Complex Mix (Base) Byproduct Mesitylenesulfonic Acid (Hydrolysis) MesCl->Byproduct + H2O (Side Rxn) Pyr Pyrrolidine (Nucleophile) Pyr->Complex Mix (Base) Product 1-(Mesitylsulfonyl) pyrrolidine Complex->Product Elimination of HCl Monitor1 Checkpoint 1: Disappearance of MesCl (HPLC) Complex->Monitor1 Monitor2 Checkpoint 2: Product/Byproduct Ratio Product->Monitor2 Byproduct->Monitor2

Caption: Reaction pathway showing critical monitoring points for side-reaction control.

Troubleshooting & System Suitability

  • Peak Tailing on Product:

    • Cause: Interaction of the pyrrolidine nitrogen with residual silanols on the column.

    • Fix: Ensure mobile phase pH is acidic (pH ~2-3 with Formic acid) to suppress secondary interactions. Alternatively, use a high-coverage "End-capped" column.

  • Ghost Peaks:

    • Cause: Carryover of the highly lipophilic product.

    • Fix: Implement a "sawtooth" wash injection (100% MeCN) between sample runs.

  • Low Sensitivity:

    • Cause: Monitoring at 210 nm (where solvents absorb) instead of 254 nm.

    • Fix: The mesityl group has a strong local maximum near 254-260 nm; switch to this wavelength for a cleaner baseline.

References

  • Synthesis of Sulfonamides: "Sulfonamide synthesis from amines and sulfonyl chlorides." Organic Chemistry Portal. Available at: [Link]

  • Mesitylenesulfonyl Chloride Properties: PubChem Compound Summary for CID 13046. National Center for Biotechnology Information. Available at: [Link]

  • HPLC Method Development for Sulfonamides: "HPLC-FLD-Based Method for the Detection of Sulfonamides." MDPI. Available at: [Link]

Sources

Method

The Strategic Application of 1-(Mesitylsulfonyl)pyrrolidine in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

The relentless pursuit of novel therapeutic agents frequently hinges on the strategic manipulation of molecular architecture. Within the medicinal chemist's toolkit, heterocyclic scaffolds represent a cornerstone for the...

Author: BenchChem Technical Support Team. Date: February 2026

The relentless pursuit of novel therapeutic agents frequently hinges on the strategic manipulation of molecular architecture. Within the medicinal chemist's toolkit, heterocyclic scaffolds represent a cornerstone for the development of innovative drugs. Among these, the pyrrolidine ring, a five-membered saturated heterocycle, is a privileged structure found in numerous natural products and FDA-approved pharmaceuticals.[1][2] Its non-planar, sp³-rich geometry provides an excellent framework for exploring three-dimensional chemical space, a critical factor in achieving high-affinity and selective interactions with biological targets. This guide delves into the nuanced applications of a specific, yet powerful, pyrrolidine derivative: 1-(Mesitylsulfonyl)pyrrolidine . We will explore its role not as a final drug entity, but as a strategic building block and versatile intermediate in the synthesis of complex, biologically active molecules.

The Synergy of the Pyrrolidine Scaffold and the Mesitylsulfonyl Moiety

The utility of 1-(Mesitylsulfonyl)pyrrolidine in medicinal chemistry arises from the unique interplay between the pyrrolidine ring and the N-mesitylsulfonyl group. The pyrrolidine core is a versatile scaffold known to be a key component in a wide array of bioactive compounds, including antiviral, analgesic, and anticancer agents.[3][4] The introduction of a sulfonyl group onto the pyrrolidine nitrogen significantly modulates its chemical properties. Sulfonamides are themselves a critical class of functional groups in pharmaceuticals, often contributing to target binding and favorable pharmacokinetic profiles.[5]

The mesitylsulfonyl group, in particular, offers several strategic advantages:

  • Steric Hindrance and Diastereocontrol: The bulky 2,4,6-trimethylphenyl moiety provides significant steric hindrance, which can be exploited to direct the stereochemical outcome of reactions at adjacent positions on the pyrrolidine ring. This is a crucial element in the synthesis of chiral drugs, where specific stereoisomers are often responsible for the desired therapeutic effect.

  • Electronic Effects and Reactivity Modulation: As an electron-withdrawing group, the mesitylsulfonyl moiety decreases the nucleophilicity of the pyrrolidine nitrogen. This "protecting group" effect prevents unwanted side reactions at the nitrogen atom during synthetic transformations elsewhere in the molecule.

  • Activation of α-Protons: The electron-withdrawing nature of the sulfonyl group can increase the acidity of the protons on the α-carbons of the pyrrolidine ring, facilitating their deprotonation and subsequent functionalization. This opens up avenues for the introduction of diverse substituents at the 2- and 5-positions.

  • Chemical Stability and Orthogonal Deprotection: The mesitylsulfonyl group is robust and stable under a wide range of reaction conditions, yet it can be cleaved when necessary, often under reductive conditions. This stability allows for multi-step synthetic sequences without compromising the integrity of the protected pyrrolidine.

Core Applications in Medicinal Chemistry Synthesis

While direct incorporation of the 1-(mesitylsulfonyl)pyrrolidine moiety into a final drug product is uncommon, its application as a synthetic intermediate is where its true value lies. The following sections detail key applications and provide illustrative protocols.

Asymmetric Synthesis and Chiral Pyrrolidine Derivatives

The synthesis of enantiomerically pure pyrrolidines is of paramount importance in drug discovery.[6][7] 1-(Mesitylsulfonyl)pyrrolidine can serve as a precursor for the stereoselective synthesis of substituted pyrrolidines.

This protocol illustrates the use of the mesitylsulfonyl group to direct the alkylation of the pyrrolidine ring. The bulky nature of the protecting group can favor the approach of the electrophile from the less hindered face, leading to a high degree of diastereoselectivity.

Workflow Diagram:

G start 1-(Mesitylsulfonyl)pyrrolidine step1 Deprotonation at α-position with a strong base (e.g., s-BuLi) start->step1 step2 Formation of a chiral lithium amide complex step1->step2 step3 Addition of an electrophile (e.g., alkyl halide) step2->step3 step4 Diastereoselective alkylation step3->step4 step5 Deprotection of the mesitylsulfonyl group step4->step5 end Enantioenriched 2-substituted pyrrolidine step5->end

Asymmetric α-Alkylation Workflow

Materials:

  • 1-(Mesitylsulfonyl)pyrrolidine

  • s-Butyllithium (s-BuLi) in cyclohexane

  • (-)-Sparteine

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Preparation: To a flame-dried, three-necked flask under an argon atmosphere, add a solution of 1-(Mesitylsulfonyl)pyrrolidine (1.0 eq) in anhydrous THF at -78 °C.

  • Chiral Ligand Addition: Add (-)-sparteine (1.2 eq) to the solution.

  • Deprotonation: Slowly add s-BuLi (1.2 eq) to the cooled solution. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the chiral lithium amide complex.

  • Alkylation: Add the alkyl halide (1.5 eq) dropwise to the reaction mixture. Allow the reaction to stir at -78 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-alkyl-1-(mesitylsulfonyl)pyrrolidine.

  • Deprotection: The mesitylsulfonyl group can be removed under reductive conditions (e.g., magnesium in methanol or sodium amalgam) to yield the free 2-substituted pyrrolidine.

Causality Behind Experimental Choices:

  • The use of a strong, sterically hindered base like s-BuLi is necessary to deprotonate the α-proton of the sulfonamide.

  • (-)-Sparteine, a chiral diamine, complexes with the lithium cation to create a chiral environment, which is essential for inducing enantioselectivity in the alkylation step.

  • The low reaction temperature (-78 °C) is crucial for maintaining the stability of the organolithium intermediate and maximizing stereocontrol.

Synthesis of Fused Pyrrolidine Ring Systems

Fused bicyclic structures containing a pyrrolidine ring are common motifs in alkaloids and other biologically active compounds. 1-(Mesitylsulfonyl)pyrrolidine can be a key starting material in the construction of such frameworks.

This protocol outlines a potential pathway for the synthesis of a pyrrolizidine scaffold, which is present in various natural products with interesting biological activities.

Workflow Diagram:

G start 2-Substituted 1-(Mesitylsulfonyl)pyrrolidine with a terminal leaving group step1 Base-mediated intramolecular cyclization start->step1 step2 Formation of the fused bicyclic system step1->step2 step3 Deprotection of the mesitylsulfonyl group step2->step3 end Pyrrolizidine scaffold step3->end

Pyrrolizidine Synthesis Workflow

Materials:

  • 2-(3-Bromopropyl)-1-(mesitylsulfonyl)pyrrolidine (synthesized from Protocol 1)

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Solvents for extraction and chromatography

Procedure:

  • Reaction Setup: To a solution of 2-(3-bromopropyl)-1-(mesitylsulfonyl)pyrrolidine (1.0 eq) in anhydrous DMF, add potassium tert-butoxide (1.5 eq) at room temperature.

  • Cyclization: Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring by TLC.

  • Workup: Cool the reaction to room temperature and pour into a saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography to yield the N-mesitylsulfonyl-pyrrolizidine.

  • Deprotection: Cleavage of the mesitylsulfonyl group can be achieved using conditions similar to those described in Protocol 1 to afford the parent pyrrolizidine scaffold.

Data Presentation

Table 1: Comparison of N-Protecting Groups for Pyrrolidine in Asymmetric Synthesis

Protecting GroupTypical Deprotection ConditionsKey AdvantagesPotential Limitations
Mesitylsulfonyl Reductive (e.g., Mg/MeOH, Na/Hg)High stability, steric bulk for stereocontrolHarsh deprotection conditions may not be suitable for all substrates
Boc (tert-Butoxycarbonyl)Acidic (e.g., TFA, HCl)Mild deprotectionAcid-labile, less steric influence
Cbz (Carboxybenzyl)Hydrogenolysis (e.g., H₂, Pd/C)Mild deprotectionIncompatible with reducible functional groups
Fmoc (Fluorenylmethyloxycarbonyl)Basic (e.g., piperidine)Very mild deprotectionBase-labile

Conclusion

1-(Mesitylsulfonyl)pyrrolidine is a valuable, albeit specialized, reagent in the medicinal chemist's arsenal. Its true strength lies not in its direct biological activity, but in its ability to facilitate the construction of complex, stereochemically defined pyrrolidine-containing molecules. The steric and electronic properties of the mesitylsulfonyl group provide a powerful handle for controlling reactivity and stereochemistry, enabling the synthesis of novel drug candidates. The protocols and principles outlined in this guide are intended to provide a framework for researchers to leverage the unique attributes of this reagent in their drug discovery programs.

References

  • Abida, & Yasmeen, S. (2022). Asymmetric Synthesis of Pyrrolidines via Oxetane Desymmetrization. PubMed. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]

  • Singh, G., & Singh, P. (2014). Pyrrolidine based chiral organocatalyst for efficient asymmetric Michael addition of cyclic ketones to β-nitrostyrenes. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]

  • Ghorab, M. M., et al. (2012). Sulfonamides in medicinal chemistry: a review. Future Medicinal Chemistry, 4(12), 1539-1559.
  • ResearchGate. (n.d.). Selected examples for a) pyrrolidine functionalities in natural alkaloids and pharmaceuticals and b) pyrrolidone structures in racetam drugs. [Link]

  • Request PDF. (n.d.). Synthesis of 1-Sulfonylpyrrolidines via Cycloaddition Reactions. [Link]

  • Al-Sanea, M. M., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. National Center for Biotechnology Information. [Link]

  • Rega, N., et al. (2020). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]

  • de la Torre, M. C., et al. (2018). Chiral hybrid materials based on pyrrolidine building units to perform asymmetric Michael additions with high stereocontrol. National Center for Biotechnology Information. [Link]

  • Shiratori Pharmaceutical Co., Ltd. (n.d.). Chiral Pyrrolidine Compounds. [Link]

  • Alajarin, R., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. National Center for Biotechnology Information. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Springer. [Link]

  • Melnyk, A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • Yilmaz, I., & Kucuk, M. (2018). Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties. Munis Entomology & Zoology, 13(2), 659-664. [Link]

  • O'Brien, C. J., & Tellez, J. L. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications. [Link]

  • Laohapaisan, A., Roy, A. R., & Nagib, D. A. (2022). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. National Center for Biotechnology Information. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-Sulfonylation of Pyrrolidine

Welcome to the comprehensive technical support center for the N-sulfonylation of pyrrolidine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this cru...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support center for the N-sulfonylation of pyrrolidine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial reaction, troubleshoot common issues, and ensure the integrity of their synthetic protocols. Here, we move beyond simple step-by-step instructions to provide a deeper understanding of the causality behind experimental choices, empowering you to make informed decisions in your own laboratory work.

Introduction to N-Sulfonylation of Pyrrolidine

The N-sulfonylation of pyrrolidine is a fundamental transformation in organic synthesis, yielding N-sulfonylpyrrolidines, a structural motif prevalent in a wide array of medicinally important compounds. The sulfonamide functional group imparts valuable physicochemical properties, including improved metabolic stability, enhanced binding to biological targets, and modulation of pharmacokinetic profiles.[1]

The reaction typically involves the nucleophilic attack of the secondary amine of pyrrolidine on the electrophilic sulfur atom of a sulfonyl chloride, in the presence of a base to neutralize the hydrochloric acid byproduct. While seemingly straightforward, this reaction is susceptible to various challenges that can impact yield, purity, and scalability. This guide will provide in-depth solutions to these challenges.

Reaction Mechanism: A Foundation for Troubleshooting

A thorough understanding of the reaction mechanism is paramount for effective troubleshooting. The N-sulfonylation of a secondary amine like pyrrolidine with a sulfonyl chloride generally proceeds through a nucleophilic acyl-type substitution pathway.[2]

N-Sulfonylation Mechanism Pyrrolidine Pyrrolidine (Nucleophile) Intermediate Tetrahedral Intermediate Pyrrolidine->Intermediate Nucleophilic Attack SulfonylChloride R-SO2Cl (Electrophile) SulfonylChloride->Intermediate Base Base (e.g., Et3N) Salt Base-HCl Salt Base->Salt HCl Scavenging Product N-Sulfonylpyrrolidine Intermediate->Product Elimination of Cl-

Caption: Generalized mechanism of N-sulfonylation of pyrrolidine.

The key steps are:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of pyrrolidine attacks the electrophilic sulfur atom of the sulfonyl chloride.

  • Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient tetrahedral intermediate.

  • Elimination of the Leaving Group: The intermediate collapses, expelling the chloride ion, a good leaving group.

  • Proton Abstraction: A base is required to abstract the proton from the nitrogen atom, neutralizing the generated hydrochloric acid and driving the reaction to completion.[3]

Understanding this mechanism helps in diagnosing issues. For instance, a weak nucleophile (less basic pyrrolidine derivative) or a sterically hindered sulfonyl chloride can slow down the initial attack, while an inappropriate base may not effectively scavenge the HCl, leading to side reactions or poor conversion.

Troubleshooting Guide

This section addresses common problems encountered during the N-sulfonylation of pyrrolidine in a question-and-answer format, providing both the "what" and the "why" for each solution.

Low or No Product Yield

Q: I am observing very low to no formation of my desired N-sulfonylpyrrolidine. What are the likely causes and how can I address them?

A: Low or no yield is one of the most common issues and can stem from several factors. A systematic approach to troubleshooting is crucial.

  • Reagent Quality and Stoichiometry:

    • Pyrrolidine: Ensure your pyrrolidine is pure and free from excessive water. The presence of water can hydrolyze the sulfonyl chloride.

    • Sulfonyl Chloride: Sulfonyl chlorides are sensitive to moisture and can degrade over time.[4] Use a fresh or properly stored batch. Consider verifying its purity by NMR if in doubt.

    • Stoichiometry: While a 1:1 stoichiometry of pyrrolidine to sulfonyl chloride is theoretical, a slight excess of the amine (1.1-1.2 equivalents) can sometimes be beneficial to ensure complete consumption of the more valuable sulfonyl chloride.

  • Reaction Conditions:

    • Temperature: For many standard sulfonylations, the reaction is initiated at a low temperature (e.g., 0 °C) during the addition of the sulfonyl chloride to control the initial exotherm and minimize side reactions. The reaction is then often allowed to warm to room temperature.[5] If you observe no reaction, gentle heating might be necessary, but this should be done cautiously as it can also promote side reactions.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC).[6] Some reactions may require longer times to reach completion.

  • Choice of Base and Solvent:

    • Base: The base is critical for neutralizing the HCl generated.[3] If you are using a weak base like triethylamine (Et3N) and observing poor conversion, consider a stronger, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 1,8-Diazabicycloundec-7-ene (DBU). For base-sensitive substrates, pyridine can be used as both a base and a solvent.[7]

    • Solvent: The polarity of the solvent can significantly affect the reaction rate. Dichloromethane (DCM) and acetonitrile are common choices. A solvent screen can be a powerful optimization tool.

SolventRelative PolarityGeneral Observations
Dichloromethane (DCM)0.309A common and often effective solvent.
Acetonitrile (MeCN)0.460Can sometimes lead to faster reaction rates.
Tetrahydrofuran (THF)0.207Another viable option, though generally less polar.
Toluene0.099Less polar, may be suitable for specific substrates.

Table 1: Common Solvents for N-Sulfonylation and their Relative Polarities.

Formation of Side Products and Impurities

Q: My reaction is producing significant impurities alongside my desired product. What are these impurities and how can I minimize their formation?

A: The formation of byproducts can complicate purification and reduce your overall yield. Here are some common culprits:

  • Hydrolysis of Sulfonyl Chloride:

    • Cause: Presence of water in the reaction mixture.

    • Identification: The corresponding sulfonic acid will be formed.

    • Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.

  • Bis-Sulfonylation (for primary amines):

    • Cause: While not an issue for pyrrolidine (a secondary amine), if you are working with a primary amine, the initially formed sulfonamide can be deprotonated by the base and react with a second molecule of the sulfonyl chloride.

    • Solution: Use a stoichiometric amount of the sulfonyl chloride (1.0-1.1 equivalents).

  • C-H Sulfonylation of the Pyrrolidine Ring:

    • Cause: Under certain conditions, particularly with highly reactive sulfonylating agents or in the presence of specific catalysts, C-H functionalization of the pyrrolidine ring can occur, typically at the β-position.[8][9]

    • Solution: Use milder reaction conditions (lower temperature, less reactive sulfonylating agent).

  • Side Reactions Involving the Base:

    • Cause: Some nucleophilic bases, like pyridine, can react with the sulfonyl chloride to form a sulfonylpyridinium salt. While this can sometimes be a productive intermediate, it can also lead to other side reactions.

    • Solution: If you suspect the base is interfering, switch to a non-nucleophilic base like DIPEA.

Troubleshooting_Side_Reactions Start N-Sulfonylation of Pyrrolidine DesiredProduct Desired N-Sulfonylpyrrolidine Start->DesiredProduct Successful Reaction Hydrolysis Sulfonic Acid (from Hydrolysis) Start->Hydrolysis Presence of Water CH_Sulfonylation C-H Sulfonylated Pyrrolidine Start->CH_Sulfonylation Harsh Conditions BaseReaction Base-Sulfonyl Adduct Start->BaseReaction Nucleophilic Base

Caption: Common side reactions in the N-sulfonylation of pyrrolidine.

Difficult Purification

Q: I am struggling to purify my N-sulfonylpyrrolidine. What are some effective purification strategies?

A: Purification can be challenging due to the similar polarities of the product and certain byproducts.

  • Aqueous Work-up: A thorough aqueous work-up is the first and most critical step.

    • Acid Wash: Wash the organic layer with a dilute acid (e.g., 1 M HCl) to remove any unreacted pyrrolidine and the basic catalyst.

    • Base Wash: Subsequently, wash with a saturated solution of sodium bicarbonate (NaHCO₃) to remove any unreacted sulfonyl chloride (by converting it to the more water-soluble sulfonic acid salt) and any acidic byproducts.

    • Brine Wash: A final wash with brine (saturated NaCl solution) helps to remove residual water from the organic layer.[5]

  • Chromatography:

    • Column Chromatography: This is the most common method for purifying N-sulfonylpyrrolidines. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point for elution.

    • TLC Analysis: Before running a column, optimize the solvent system using TLC to ensure good separation between your product and any impurities.[1]

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification technique to obtain material of high purity.

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the N-sulfonylation of pyrrolidine?

A1: The "best" base depends on your specific substrate and reaction conditions.

  • Triethylamine (Et₃N): A common, inexpensive, and often effective choice.

  • Pyridine: Can act as both a base and a nucleophilic catalyst. It is often used when the amine is not very reactive.[7]

  • Diisopropylethylamine (DIPEA): A non-nucleophilic base that is useful when you want to avoid side reactions involving the base.

  • Sodium Carbonate (Na₂CO₃): An inorganic base that can be used in aqueous or biphasic systems, often referred to as Schotten-Baumann conditions.[8][10]

Q2: How can I monitor the progress of my reaction?

A2: The most common method is Thin Layer Chromatography (TLC) .[1] Spot the reaction mixture alongside your starting materials (pyrrolidine and sulfonyl chloride) on a TLC plate. The disappearance of the limiting reagent and the appearance of a new spot corresponding to the product will indicate the reaction's progress. Staining with potassium permanganate or visualization under UV light (if your compounds are UV-active) are common visualization techniques. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to analyze an aliquot of the reaction mixture to determine the conversion to the product.[11]

Q3: Can I use a sulfonylating agent other than a sulfonyl chloride?

A3: Yes, other sulfonylating agents can be used, although sulfonyl chlorides are the most common. Sulfonic anhydrides are also effective but are often more expensive. In some cases, sulfonic acids can be used directly with activating agents.[12]

Experimental Protocols

General Protocol for the N-Sulfonylation of Pyrrolidine with an Arylsulfonyl Chloride

This protocol is a general guideline and may require optimization for your specific substrates.

Materials:

  • Pyrrolidine (1.1 eq)

  • Arylsulfonyl chloride (1.0 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add the arylsulfonyl chloride (1.0 eq) and dissolve it in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Amine and Base: In a separate flask, prepare a solution of pyrrolidine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Reaction: Add the pyrrolidine/triethylamine solution dropwise to the cooled solution of the arylsulfonyl chloride over 15-30 minutes.

  • Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC until the sulfonyl chloride is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Experimental_Workflow cluster_Reaction Reaction Setup cluster_Workup Work-up and Purification Setup 1. Dissolve R-SO2Cl in anhydrous DCM Cooling 2. Cool to 0 °C Setup->Cooling Addition 3. Add Pyrrolidine and Et3N solution dropwise Cooling->Addition Stirring 4. Stir and monitor by TLC Addition->Stirring Quench 5. Quench with water Stirring->Quench Reaction Complete Wash 6. Wash with HCl, NaHCO3, and Brine Quench->Wash Dry 7. Dry and concentrate Wash->Dry Purify 8. Purify (Chromatography/Recrystallization) Dry->Purify FinalProduct FinalProduct Purify->FinalProduct Pure N-Sulfonylpyrrolidine

Sources

Optimization

removal of mesitylsulfonyl protecting group from pyrrolidine

Topic: Removal of Mesitylsulfonyl (Mts) Protecting Group from Pyrrolidine Ticket ID: MTS-DEPROT-001 Status: Active Support Tier: Level 3 (Senior Application Scientist) Executive Summary The Mesitylsulfonyl (Mts) group is...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Mesitylsulfonyl (Mts) Protecting Group from Pyrrolidine Ticket ID: MTS-DEPROT-001 Status: Active Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

The Mesitylsulfonyl (Mts) group is a robust sulfonamide protecting group, often chosen for its stability against standard acid/base conditions used in peptide synthesis (e.g., TFA, Piperidine).[1] However, this stability makes its removal from secondary amines like pyrrolidine challenging.[1] Unlike primary sulfonamides, the steric constraint of the pyrrolidine ring and the electron-donating nature of the mesityl group require highly specific "hard acid" or "dissolving metal" conditions.[1]

This guide provides two validated protocols: the Acidolytic Cleavage (TFMSA) method (standard) and the Reductive Cleavage method (alternative for acid-sensitive substrates).[1]

Module 1: The Standard Protocol (Acidolytic)

Method: Trifluoromethanesulfonic Acid (TFMSA) / Thioanisole Cocktail Best For: Substrates stable to strong acids; standard organic synthesis.[1]

The Chemistry

The Mts group is cleaved via an


-like mechanism.[1] The superacid (TFMSA) protonates the sulfonyl oxygen, weakening the S-N bond.[1] The bond cleaves to release the pyrrolidine and a mesitylsulfonyl cation.[1] Crucial Step:  The cation must be immediately trapped by a scavenger (Thioanisole) to prevent it from re-alkylating the pyrrolidine ring (which would result in a failed deprotection or polymer formation).[1]
Reagents & Preparation
ReagentRoleEquivalence (Molar)Notes
TFA (Trifluoroacetic acid)Solvent / Co-acidSolvent VolumeMust be anhydrous.[1]
Thioanisole Scavenger10 - 50 eqCritical: Do not omit.[1] Traps the Mts cation.
TFMSA (Trifluoromethanesulfonic acid)Superacid catalyst10 - 20 eqHandle with extreme care (fuming).[1]
m-Cresol (Optional)Co-scavenger5 - 10 eqEnhances scavenging efficiency.[1]
Step-by-Step Workflow
  • Dissolution: Dissolve the N-Mts-pyrrolidine substrate in neat TFA (approx. 10 mL per mmol of substrate) in a round-bottom flask.

  • Scavenger Addition: Add Thioanisole (and m-Cresol if using).[1] Stir for 5 minutes to ensure homogeneity.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath. Note: TFMSA addition is highly exothermic.[1]

  • Acid Activation: Dropwise, add the TFMSA.[1]

    • Rate: 1 drop per second.[1]

    • Observation: Solution may turn dark red/brown (formation of scavenger-cation adducts).[1]

  • Reaction: Remove the ice bath and stir at Room Temperature (25°C) .

    • Duration: 60 to 120 minutes.[1] Monitor by TLC or LC-MS.[1]

  • Quenching: Pour the reaction mixture slowly into cold Diethyl Ether (Et₂O) or MTBE (10x volume of TFA).

    • Result: The deprotected pyrrolidine salt (TFMSA salt) should precipitate.[1] If it is an oil, decant the ether.[1]

  • Workup:

    • Wash the precipitate/oil 3x with cold ether to remove the scavenger adducts.[1]

    • Dissolve the residue in water/buffer and purify via HPLC or neutralize with basic resin if the free base is required.[1]

Module 2: Alternative Protocol (Reductive)

Method: Sodium / Naphthalene (Birch-like conditions) Best For: Substrates containing acid-sensitive groups (e.g., acetals, silyl ethers) that would survive basic/reducing conditions.[1]

The Chemistry

This method uses Single Electron Transfer (SET).[1] Sodium transfers an electron to naphthalene, forming a radical anion.[1] This radical anion transfers an electron to the sulfonamide S-N bond, leading to reductive cleavage into the amine anion and the sulfinate.[1]

Step-by-Step Workflow
  • Preparation: In a flame-dried flask under Argon/Nitrogen, dissolve Naphthalene (5.0 eq) in anhydrous DME (Dimethoxyethane) or THF.

  • Activation: Add Sodium metal (freshly cut, 5.0 eq). Stir vigorously at room temperature until the solution turns deep dark green (approx. 1-2 hours). This is the radical anion solution.

  • Cooling: Cool the green solution to -78°C (Dry ice/Acetone).

  • Addition: Add the N-Mts-pyrrolidine substrate (dissolved in minimal THF) dropwise to the green solution.

  • Monitoring: Stir at -78°C for 30 minutes. If the green color fades to colorless/yellow, add more Na/Naphthalene solution until the green color persists (indicates excess reducing agent).[1]

  • Quenching: Quench carefully with saturated Ammonium Chloride (aq) or Methanol at -78°C.

  • Workup: Warm to RT. Extract with EtOAc.[1] The pyrrolidine will be in the organic layer (if neutral) or aqueous layer (if acidified).[1] Note: Naphthalene removal can be tedious; sublimation or column chromatography is required.[1]

Module 3: Troubleshooting & FAQs

Common Failure Modes
SymptomProbable CauseCorrective Action
Reaction Stalls (<50% Conv.) Old TFMSA (Hydrated)TFMSA is hygroscopic.[1] Use a fresh ampoule. If the acid is "wet," its Hammett acidity function drops drastically.[1]
"Gummy" Precipitate Polymerization of ScavengerThe Thioanisole-Mts adduct can polymerize.[1] Wash the crude solid extensively with Et₂O or Hexanes.[1]
Alkylated Side Products Insufficient ScavengerThe Mts cation attacked the pyrrolidine ring or another nucleophile.[1] Increase Thioanisole to 50 eq.
No Precipitation in Ether Product is soluble in EtherSome pyrrolidine salts are ether-soluble.[1] Instead of precipitation, evaporate the TFA/TFMSA (carefully!) and load directly onto a C18 Prep-HPLC column.[1]
Visualization: Decision & Mechanism

MtsDeprotection Start Start: N-Mts-Pyrrolidine Check Check Substrate Stability Start->Check AcidPath Acid Stable? (No acetals, trityls) Check->AcidPath Yes ReductPath Acid Sensitive? Check->ReductPath No TFMSA Method A: TFMSA/TFA + Thioanisole AcidPath->TFMSA Birch Method B: Na/Naphthalene (Reductive) ReductPath->Birch MechAcid Mechanism: Protonation of Sulfonyl O -> S-N Cleavage -> Scavenger Traps Mts+ TFMSA->MechAcid Pathway Result Product: Pyrrolidine Salt Birch->Result MechAcid->Result

Caption: Workflow for selecting the deprotection strategy based on substrate stability.

Frequently Asked Questions

Q: Can I use HBr in Acetic Acid instead of TFMSA? A: Yes, 33% HBr/AcOH with Phenol is a classic method.[1] However, it often requires heating (reflux) to cleave Mts from secondary amines, which can degrade sensitive substrates.[1] TFMSA works at 0°C to RT, making it superior for complex molecules.[1]

Q: Why is Thioanisole required? Can I use water? A: Water is a poor scavenger for the bulky, lipophilic mesityl cation.[1] Thioanisole (or dimethyl sulfide) is a "soft" nucleophile that reacts rapidly with the "soft" sulfonyl cation.[1] Without it, the reaction equilibrium may shift back, or the cation will alkylate your product.[1]

Q: My pyrrolidine has a Boc group elsewhere. Will TFMSA remove it? A: Yes. TFMSA is a superacid.[1] It will quantitatively remove Boc, Trityl, and t-Butyl esters/ethers.[1] If you need orthogonal deprotection (keeping Boc intact), you must use the Reductive Method (Module 2) .[1]

References

  • Yajima, H., et al. (1978).[1] Studies on Peptides.[1][2][3][4][5][6] LXXV. Acidolysis of protecting groups in peptide synthesis by trifluoromethanesulfonic acid. Chemical & Pharmaceutical Bulletin.[1][2] [1]

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[1] (Wiley-Interscience).[1] Standard reference for sulfonamide cleavage conditions. [1]

  • Fujino, M., et al. (1981).[1] A new deprotecting procedure for peptide synthesis.[1][2] Chemical & Pharmaceutical Bulletin.[1][2] (Foundational work on the "Hard Acid" deprotection cocktail). [1]

Sources

Troubleshooting

Technical Support Center: Optimization of 1-(Mesitylsulfonyl)pyrrolidine Synthesis

The following technical guide addresses the synthesis optimization of 1-(Mesitylsulfonyl)pyrrolidine , a sulfonamide formed via the nucleophilic substitution reaction between pyrrolidine and 2,4,6-trimethylbenzenesulfony...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis optimization of 1-(Mesitylsulfonyl)pyrrolidine , a sulfonamide formed via the nucleophilic substitution reaction between pyrrolidine and 2,4,6-trimethylbenzenesulfonyl chloride (MesCl).[1]

This guide focuses on overcoming the specific challenges posed by the steric bulk of the mesityl group and the hydrolytic instability of the sulfonyl chloride.

Executive Summary & Reaction Logic

Target Molecule: 1-(Mesitylsulfonyl)pyrrolidine Reagents: Pyrrolidine (Nucleophile), 2,4,6-Trimethylbenzenesulfonyl chloride (Electrophile), Base (Scavenger).[1] Key Challenge: The two ortho-methyl groups on the mesityl ring create significant steric hindrance, retarding the rate of nucleophilic attack at the sulfur atom compared to standard tosyl or phenyl analogs. This necessitates strict control over reaction time, temperature, and moisture to prevent the competing hydrolysis pathway.[1]

The Mechanistic Pathway

The reaction follows a nucleophilic substitution at the sulfur center (


-like). The pyrrolidine nitrogen attacks the sulfur, forming a tetrahedral intermediate, followed by the expulsion of the chloride ion.

ReactionMechanism MesCl Mes-SO2-Cl (Electrophile) Inter Tetrahedral Intermediate MesCl->Inter Nucleophilic Attack (Slowed by Sterics) Pyr Pyrrolidine (Nucleophile) Pyr->Inter Nucleophilic Attack (Slowed by Sterics) Prod 1-(Mesitylsulfonyl) pyrrolidine Inter->Prod Elimination of Cl- Salt Base-HCl Salt Prod->Salt Prevents protonation Base Base (Et3N/Pyridine) Base->Salt Scavenges HCl

Figure 1: Mechanistic pathway highlighting the steric bottleneck at the nucleophilic attack stage.[1]

Optimized Experimental Protocol

Do not rely on generic sulfonamide protocols. The following method is optimized for bulky arylsulfonyl chlorides .

Reagent Stoichiometry Table
ComponentEquiv.RoleCritical Note
Pyrrolidine 1.0SubstrateMust be dry; distill over KOH if older than 6 months.[1]
MesCl 1.1 - 1.2ReagentExcess required to account for hydrolysis due to slower reaction rate.[1]
Triethylamine (TEA) 1.5 - 2.0BaseScavenges HCl.[1] DMAP (0.1 eq) can be added as a catalyst.[1]
DCM (Anhydrous) SolventMediumPreferred over THF for solubility; must be dry.[1]
Step-by-Step Workflow
  • Preparation: Flame-dry a round-bottom flask under

    
     or Ar atmosphere.
    
  • Solvation: Dissolve 1.0 equiv of Pyrrolidine and 1.5 equiv of TEA in anhydrous DCM (0.2 M concentration).

  • Cooling: Cool the mixture to 0°C (ice bath). Crucial: Do not add MesCl at room temperature (RT) to avoid exotherms that favor side reactions.[1]

  • Addition: Dissolve MesCl (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise over 15–20 minutes.

    • Why? Slow addition maintains a low concentration of the electrophile, favoring the N-attack over water hydrolysis (if trace moisture exists).

  • Catalysis (Optional): If the reaction is sluggish after 1 hour, add 5 mol% DMAP (4-Dimethylaminopyridine). DMAP forms a highly reactive N-acylpyridinium-type intermediate that overcomes the mesityl steric hindrance.[1]

  • Equilibration: Allow the reaction to warm to RT and stir for 4–12 hours . Monitor by TLC (Hexane:EtOAc 3:1).[1]

  • Quench & Workup:

    • Quench with 1M HCl (removes unreacted amine and TEA).[1]

    • Wash Organic layer with Sat.[1][2]

      
       (removes Mesitylenesulfonic acid byproduct).[1]
      
    • Wash with Brine, Dry over

      
      .[1]
      

Workflow cluster_Workup Purification Cascade Start Start: Dry Flask (N2 Atmosphere) Mix Mix Pyrrolidine + TEA in DCM (0°C) Start->Mix Add Dropwise Addition of MesCl (in DCM) Mix->Add Monitor Monitor TLC (Target: Disappearance of Amine) Add->Monitor AcidWash Wash: 1M HCl (Removes Amine/Base) Monitor->AcidWash Complete BaseWash Wash: Sat. NaHCO3 (Removes Sulfonic Acid) AcidWash->BaseWash Dry Dry & Concentrate BaseWash->Dry

Figure 2: Purification cascade designed to remove specific byproducts (amine salts and sulfonic acids).[1]

Troubleshooting Guide

Issue 1: Low Yield (<60%) with High Starting Material Recovery

Diagnosis: The reaction stalled due to steric hindrance or the MesCl hydrolyzed before reacting.

  • Root Cause: The mesityl group blocks the trajectory of the pyrrolidine attack. If water is present, it attacks the sulfur faster than the bulky amine can.

  • Solution:

    • Add Catalyst: Introduce DMAP (5-10 mol%) . This is the most effective fix. DMAP reacts with MesCl to form a "super-electrophile" that is less sensitive to sterics.

    • Switch Solvent: Use Pyridine as both solvent and base.[1] Pyridine is an excellent solvent for sulfonylation and acts as a catalyst.[1]

    • Check Reagent Quality: MesCl degrades to Mesitylenesulfonic acid (a white solid) over time.[1] If your MesCl is not a clear oil/low-melting solid but a crusty powder, recrystallize it from hexane before use.[1]

Issue 2: Product Contains a "Smear" on TLC (Acidic Impurity)

Diagnosis: Presence of Mesitylenesulfonic acid (byproduct of hydrolysis).[1]

  • Root Cause: Insufficient basic wash during workup.[1]

  • Solution: The sulfonamide is stable to base. Wash the organic layer vigorously with 1M NaOH (instead of bicarbonate). The sulfonic acid will deprotonate, become water-soluble, and partition into the aqueous layer.

Issue 3: Formation of "Gunk" or Oil that won't Crystallize

Diagnosis: Trapped solvent or impurities preventing lattice formation.

  • Solution:

    • Trituration: Add cold Hexane or Pentane to the oil and scratch the flask sides with a glass rod.

    • Recrystallization: The optimal solvent system for mesityl sulfonamides is typically Ethanol/Water or Toluene/Hexane . Dissolve in hot ethanol, add water until turbid, and cool slowly.

Frequently Asked Questions (FAQs)

Q: Can I use Schotten-Baumann conditions (Aq. NaOH / DCM) for this reaction? A: Generally, no . While standard for tosylates, the biphasic Schotten-Baumann conditions are often too slow for sterically hindered sulfonyl chlorides like MesCl.[1] The rate of hydrolysis in the aqueous phase often competes effectively with the amination. Anhydrous organic conditions (DCM/TEA) are superior for yield.[1]

Q: Why is my MesCl solid? Is it degraded? A: 2,4,6-Trimethylbenzenesulfonyl chloride has a melting point of approx. 55–57°C [1].[1] If it is a solid at room temperature, that is normal.[1] However, if it has a very high melting point (>100°C) or is insoluble in DCM, it has hydrolyzed to the sulfonic acid.[1]

Q: Is the mesityl group removable? A: Yes, but it is much more stable than a Tosyl group. It is acid-stable (TFA) but can be cleaved using strong acids like HBr/Acetic Acid or HF , or under reductive conditions (Sodium/Naphthalene).[1] It is often used in peptide chemistry (arginine protection) specifically because it survives standard deprotection cycles [2].[1]

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis (3rd ed.).[1] Wiley-Interscience.[1] (Context on stability of Mts/Mtr groups).

Sources

Optimization

Technical Support Center: Reactions Involving 1-(Mesitylsulfonyl)pyrrolidine

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(Mesitylsulfonyl)pyrrolidine. This guide is designed to provide in-depth troubleshooting advice and a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(Mesitylsulfonyl)pyrrolidine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding unexpected byproducts and other challenges encountered during its use. My aim is to combine established chemical principles with practical, field-proven insights to help you navigate your experiments with greater confidence and success.

Introduction: The Double-Edged Sword of a Bulky Protecting Group

1-(Mesitylsulfonyl)pyrrolidine is a valuable reagent in organic synthesis, often employed as a bulky and robust protecting group for the pyrrolidine nitrogen. The sterically demanding mesityl (2,4,6-trimethylphenyl) group offers excellent stability across a wide range of reaction conditions. However, this same steric hindrance and the electronic nature of the sulfonyl group can lead to unexpected reactivity and the formation of undesired byproducts, complicating reaction workups and product purification. This guide will address some of the common and not-so-common issues you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Issues Related to Deprotection

Question 1: I'm having trouble cleaving the mesitylsulfonyl group. My reaction is either incomplete or I'm seeing significant decomposition of my product. What's going on?

Answer:

This is a common challenge. The mesitylsulfonyl group is known for its high stability, which makes its removal non-trivial. The issue often lies in the harshness of the conditions required for cleavage, which can be incompatible with other functional groups in your molecule.

Causality: The cleavage of a sulfonyl amide bond is essentially the breaking of a strong sulfur-nitrogen bond.[1][2] This typically requires strongly acidic or reductive conditions. The steric bulk of the mesityl group can further hinder access to the sulfonyl group, necessitating even more forcing conditions.

Troubleshooting Steps:

  • Assess Functional Group Compatibility: Before attempting deprotection, carefully analyze your substrate for acid-labile or reducible functional groups. This will dictate your choice of deprotection strategy.

  • Optimize Acidic Cleavage:

    • Choice of Acid: While strong acids like HBr in acetic acid or trifluoroacetic acid (TFA) are often used, they can cause charring or undesired side reactions. Consider a screen of different acids and solvent systems.

    • Scavengers: During acid-mediated deprotection, reactive cationic species can be generated from other protecting groups or the substrate itself, leading to re-alkylation or other side reactions.[3] The use of scavengers like triethylsilane, triisopropylsilane, or thioanisole is crucial to trap these electrophiles.

  • Consider Reductive Cleavage:

    • Dissolving Metal Reductions: Conditions like sodium in liquid ammonia (Birch reduction) can be effective but are often not suitable for complex molecules with multiple reducible functional groups.

    • Magnesium in Methanol: A milder alternative that can sometimes be effective for cleaving sulfonylamides.

dot

cluster_deprotection Deprotection Troubleshooting start Incomplete Deprotection or Decomposition check_compatibility Assess Functional Group Compatibility start->check_compatibility acid_cleavage Acidic Cleavage check_compatibility->acid_cleavage Acid-stable substrate reductive_cleavage Reductive Cleavage check_compatibility->reductive_cleavage Acid-labile substrate optimize_acid Optimize Acid/Solvent acid_cleavage->optimize_acid birch Birch Reduction (Na/NH3) reductive_cleavage->birch mg_meoh Mg/MeOH reductive_cleavage->mg_meoh add_scavengers Add Scavengers optimize_acid->add_scavengers success Successful Deprotection add_scavengers->success birch->success mg_meoh->success

Caption: Troubleshooting workflow for mesitylsulfonyl group deprotection.

Question 2: After what I thought was a successful deprotection, I've isolated a byproduct that appears to be my starting material with a modified mesityl group. What could this be?

Answer:

While the sulfonyl amide bond is the primary target during cleavage, the mesityl ring itself is not entirely inert, especially under strongly acidic or oxidative conditions.

Potential Byproducts and Their Formation:

  • Des-methyl Mesityl Derivatives: Under harsh acidic conditions, particularly with heating, electrophilic aromatic substitution can occur in reverse, leading to the loss of one or more methyl groups from the mesityl ring.

  • Oxidized Mesityl Groups: If any oxidizing agents are present, even adventitiously, the benzylic methyl groups of the mesityl ring can be oxidized to benzyl alcohols or even carboxylic acids.

Prevention and Mitigation:

  • Milder Conditions: The most straightforward solution is to screen for milder deprotection conditions that are still effective.

  • Inert Atmosphere: To prevent oxidation, ensure your reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen).

  • Purification: These byproducts often have different polarity from the desired product and can typically be separated by column chromatography.

Category 2: Unexpected Reactivity of the Pyrrolidine Ring

Question 3: I'm performing a reaction on a side chain of my molecule, but I'm observing unexpected byproducts that suggest the pyrrolidine ring has reacted. I thought the mesitylsulfonyl group was protecting it. How is this possible?

Answer:

While the mesitylsulfonyl group is an excellent protecting group, it is an electron-withdrawing group. This can influence the reactivity of the pyrrolidine ring, particularly at the α-carbons.

Potential Side Reactions:

  • Aromatization to a Pyrrole: In the presence of a strong base and an oxidizing agent (or if the substrate can be easily oxidized), deprotonation at the α- and β-positions of the pyrrolidine ring followed by oxidation can lead to the formation of a highly conjugated N-mesitylsulfonyl pyrrole.

  • Ring Opening: Under strongly nucleophilic or basic conditions at elevated temperatures, the pyrrolidine ring itself can undergo cleavage.[1] This is more likely if there are strain-releasing pathways available.

  • Reaction with Strong Bases: Strong bases like organolithiums can potentially deprotonate the α-carbons to the sulfonyl group, leading to a complex mixture of products upon quenching or further reaction.

Experimental Protocol to Test for Ring Stability:

  • Subject a Model Compound: Take 1-(Mesitylsulfonyl)pyrrolidine itself and subject it to your reaction conditions.

  • Monitor by TLC or LC-MS: Periodically take aliquots from the reaction and analyze them to see if any new spots or peaks appear.

  • Isolate and Characterize: If new compounds are formed, scale up the reaction to isolate and characterize them. This will give you a definitive answer about the stability of the protected pyrrolidine ring under your specific conditions.

dot

cluster_reactivity Unexpected Pyrrolidine Ring Reactivity start Reaction on Side Chain base_oxidation Strong Base + Oxidant start->base_oxidation strong_nucleophile Strong Nucleophile/Base start->strong_nucleophile aromatization Aromatization to Pyrrole base_oxidation->aromatization ring_opening Ring Opening strong_nucleophile->ring_opening alpha_deprotonation α-Deprotonation strong_nucleophile->alpha_deprotonation byproducts Formation of Unexpected Byproducts aromatization->byproducts ring_opening->byproducts alpha_deprotonation->byproducts

Caption: Potential pathways for unexpected reactivity of the protected pyrrolidine ring.

Category 3: Purification Challenges

Question 4: My reaction seems to have worked, but I'm having a very difficult time purifying my product from a byproduct that has a similar polarity. What could this byproduct be?

Answer:

A common and often overlooked byproduct is mesitylenesulfonamide , which can arise from the cleavage of the pyrrolidine ring from the sulfonyl group under certain conditions. Another possibility is unreacted starting material or a closely related isomer.

Compound Typical Polarity Potential Origin
Desired ProductVariableMain reaction pathway
MesitylenesulfonamideModerately PolarHydrolysis of the S-N bond
Unreacted Starting MaterialSimilar to ProductIncomplete reaction

Troubleshooting Purification:

  • Confirm the Byproduct's Identity: Before optimizing the purification, try to get a mass spectrum of the impurity from an LC-MS analysis of a crude sample. Mesitylenesulfonamide has a molecular weight of 199.28 g/mol .

  • Optimize Chromatography:

    • Solvent System: A small change in the solvent system for your column chromatography can sometimes achieve separation. Try adding a small percentage of a third solvent (e.g., methanol or dichloromethane) to your hexane/ethyl acetate system.

    • Different Stationary Phase: If silica gel is not providing adequate separation, consider using alumina or a reverse-phase column.

  • Crystallization: If your product is a solid, recrystallization can be a highly effective method for removing impurities.[4] A thorough solvent screen is recommended to find the ideal recrystallization solvent.[5]

Experimental Protocol for a Diagnostic Crystallization Screen:

  • Small-Scale Tests: In several small vials, dissolve a small amount of your crude product in different hot solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane).

  • Cooling: Allow the vials to cool slowly to room temperature and then in an ice bath.

  • Observation: Observe which solvent system yields crystals.

  • Analysis: Isolate the crystals and analyze their purity by TLC, LC-MS, or NMR to determine if the impurity has been successfully removed.

References

  • Bentham Science. (n.d.). Synthesis of 1-Sulfonylpyrrolidines via Cycloaddition Reactions. Retrieved from [Link]

  • Blake, K. W., Gillies, I., & Denney, R. C. (1981). Synthesis of some substituted pyrrolidines from cyclopropyl carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, 700-702.
  • Department of Physics & Chemistry. (2023).
  • Gilla, G., et al. (n.d.). Identification, characterization and synthesis of impurities of zafirlukast. World Journal of Pharmaceutical Research.
  • Hassan, H. M., et al. (2000). Reactions with pyrrolidine-2,4-diones, Part 4: Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents. Pharmazie, 55(1), 24-27.
  • Master Organic Chemistry. (2016). Natural Product Isolation (2)
  • MDPI. (2022). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Retrieved from [Link]

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • MDPI. (2020). Amide Bond Activation of Biological Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Peptide Global Deprotection/Scavenger-Induced Side Reactions.
  • National Center for Biotechnology Information. (2018).
  • National Center for Biotechnology Information. (2019). Fast Amide Bond Cleavage Assisted by a Secondary Amino and a Carboxyl Group—A Model for yet Unknown Peptidases?
  • National Center for Biotechnology Information. (2020).
  • Patents, Google. (2017). Method for cleaving amide bonds.
  • ResearchGate. (n.d.).
  • Royal Society of Chemistry. (2018).
  • Khan Academy. (n.d.). Peptide bonds: Formation and cleavage. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

1-(Mesitylsulfonyl)pyrrolidine vs. tosylpyrrolidine reactivity and stability

Executive Summary In the landscape of amine protection and functionalization, 1-(Mesitylsulfonyl)pyrrolidine (Mts-Pyr) and Tosylpyrrolidine (Ts-Pyr) represent two chemically distinct "dial settings" for the sulfonyl prot...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of amine protection and functionalization, 1-(Mesitylsulfonyl)pyrrolidine (Mts-Pyr) and Tosylpyrrolidine (Ts-Pyr) represent two chemically distinct "dial settings" for the sulfonyl protecting group. While both provide robust stability against nucleophiles and mild acids, they diverge critically in strong acid lability and organolithium reactivity .

  • Select Tosylpyrrolidine (Ts-Pyr) when you require a "rock-hard" protecting group that must survive harsh acidic conditions or when you intend to exploit ortho-lithiation of the aromatic ring.

  • Select 1-(Mesitylsulfonyl)pyrrolidine (Mts-Pyr) when you need a group that is stable to TFA but cleaves more readily than Tosyl in strong acids (HF/TFMSA), or when you must block ortho-lithiation to direct reactivity elsewhere.

Molecular Architecture & Properties

The fundamental difference lies in the steric and electronic environment of the sulfonyl group.

FeatureTosylpyrrolidine (Ts-Pyr) 1-(Mesitylsulfonyl)pyrrolidine (Mts-Pyr)
Structure p-Toluenesulfonyl (4-methyl)2,4,6-Trimethylbenzenesulfonyl
Steric Bulk Moderate (Ortho-positions open)High (Ortho-positions blocked by methyls)
Electronic Nature Electron-rich (Inductive +I from p-Me)Highly Electron-rich (Inductive +I from 3x Me)
Crystallinity High (Good for purification)Moderate to High
NMR Signature AA'BB' quartet (aromatic region)Singlet (aromatic region, 2H)
Visualizing the Steric & Electronic Conflict

G cluster_0 Tosyl (Ts) cluster_1 Mesityl (Mts) Ts Ortho-Protons Exposed (Vulnerable to Lithiation) Mts Ortho-Methyls (Steric Shield) (Blocks Ortho-Lithiation) Ts->Mts Steric Increase

Figure 1: The steric "shield" of the Mesityl group blocks the ortho-positions, altering reactivity profiles.

Stability & Cleavage Profile

This is the most critical decision factor for synthetic planning. The Mts group was specifically developed (e.g., by Yajima et al.) to be more acid-labile than Tosyl while retaining stability to TFA.

Acid/Base Stability Matrix
Reagent/ConditionTosylpyrrolidine (Ts) 1-(Mesitylsulfonyl)pyrrolidine (Mts) Verdict
50% TFA / DCM Stable Stable Both suitable for Boc-chemistry.
HBr / Acetic Acid Stable (Requires boiling)Cleaved (Slowly)Mts is more labile.
HF (Anhydrous) / Anisole Stable (Very slow cleavage)Cleaved (Fast)Mts is superior for HF deprotection.
TFMSA / TFA StableCleaved Mts allows acidolytic removal without HF.
Na / Naphthalene (Birch) Cleaved Cleaved Both susceptible to reductive cleavage.
Nucleophiles (OH-, RNH2) Stable Stable Excellent base stability for both.
Expert Insight: The "Electron-Rich" Paradox

One might expect the electron-rich Mesityl ring to strengthen the S-N bond. However, under acidolytic cleavage conditions (S_N1-like character), the electron-donating methyl groups stabilize the resulting sulfonyl cation (or radical intermediate), lowering the activation energy for cleavage compared to the Tosyl group.

Rule of Thumb: If your synthesis ends with HF or TFMSA (common in peptide synthesis), use Mts . If your synthesis requires surviving boiling HBr, use Ts .

Reactivity: The Lithiation Switch

This is the area where the two reagents diverge most sharply in terms of carbon-carbon bond formation.

Scenario: Reaction with sec-Butyllithium (s-BuLi) [1][2][3][4][5][6]
  • Tosylpyrrolidine: The sulfonyl oxygen coordinates Lithium, directing the base to the nearest ortho-proton. This results in Ortho-Lithiation of the aromatic ring.[2]

  • 1-(Mesitylsulfonyl)pyrrolidine: The ortho-positions are blocked by methyl groups. The base cannot deprotonate the ring. It is forced to look elsewhere—typically the

    
    -position  of the pyrrolidine ring (or benzylic methyls, though kinetically slower than 
    
    
    
    -amino deprotonation in many contexts).
Pathway Visualization

Lithiation cluster_Ts Tosylpyrrolidine cluster_Mts Mesitylsulfonylpyrrolidine Start Substrate + s-BuLi (-78°C) Ts_Path Ortho-Protons Available Start->Ts_Path Mts_Path Ortho-Methyls Block Access Start->Mts_Path Ts_Result Ortho-Lithiation (Ring Functionalization) (Snieckus-type) Ts_Path->Ts_Result Directed Metalation Mts_Result α-Lithiation (Pyrrolidine Functionalization) OR Benzylic Lithiation Mts_Path->Mts_Result Steric Redirection

Figure 2: Divergent lithiation pathways. Ts favors ring modification; Mts forces reactivity to the pyrrolidine core or benzylic positions.

Experimental Protocols
A. Synthesis of 1-(Mesitylsulfonyl)pyrrolidine

A robust Schotten-Baumann protocol.

  • Setup: Flame-dry a 250 mL round-bottom flask. Add Pyrrolidine (10 mmol, 1.0 eq) and DCM (50 mL).

  • Base: Add Triethylamine (15 mmol, 1.5 eq) or Pyridine. Cool to 0°C.

  • Addition: Add Mesitylenesulfonyl chloride (11 mmol, 1.1 eq) portion-wise or dropwise as a solution in DCM. Note: Mts-Cl is a solid; ensure it is fully dissolved if adding as liquid.

  • Reaction: Warm to RT and stir for 4-12 hours. Monitor by TLC (EtOAc/Hex).

  • Workup: Quench with 1M HCl (removes excess amine/pyridine). Wash organic layer with NaHCO3 and Brine. Dry over MgSO4.

  • Purification: Recrystallize from EtOH/Hexanes if solid, or flash chromatography.

B. Acidolytic Cleavage (Mts Specific)

Protocol for removing Mts using TFMSA (Trifluoromethanesulfonic acid).

  • Cocktail Preparation: Prepare a mixture of TFA / Thioanisole / TFMSA (ratio 10:1:1). Thioanisole acts as a scavenger for the mesitylsulfonyl cation.

  • Reaction: Dissolve the protected pyrrolidine in the cocktail at 0°C.

  • Time: Stir at 0°C for 60–120 minutes.

  • Workup: Precipitate the amine salt by pouring the mixture into cold Diethyl Ether. The Mts-byproducts remain in the ether or are scavenged.

References
  • Yajima, H., et al. (1978). Studies on peptides. LXXV. Acidolysis of the NG-mesitylenesulfonyl group of arginine.Chemical and Pharmaceutical Bulletin , 26(12), 3752-3757. Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard Reference for Ts vs Mts stability).
  • Snieckus, V. (1990). Directed ortho metalation.[2][7][8] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.Chemical Reviews , 90(6), 879-933. (Reference for Ortho-lithiation of sulfonamides). Link

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.

Sources

Comparative

advantages of using mesitylsulfonyl over other aryl sulfonyl groups

The following guide details the technical advantages of the Mesitylsulfonyl (Mts) group, focusing on its unique steric and electronic properties that distinguish it from Tosyl (Ts) and other aryl sulfonyls in peptide and...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical advantages of the Mesitylsulfonyl (Mts) group, focusing on its unique steric and electronic properties that distinguish it from Tosyl (Ts) and other aryl sulfonyls in peptide and oligonucleotide synthesis.

A Comparative Technical Guide for High-Fidelity Applications

Executive Summary

In the landscape of protecting and activating groups, the Mesitylsulfonyl (Mts) moiety (2,4,6-trimethylbenzenesulfonyl) occupies a critical "Goldilocks" zone. It bridges the gap between the hyper-stable, hard-to-remove Tosyl (Ts) group and the highly acid-labile Pbf/Pmc groups.

For researchers in drug development and complex organic synthesis, Mts offers two distinct mechanistic advantages:

  • Tunable Acid Lability: The electron-donating effect of three methyl groups makes Mts cleavable by intermediate acids (e.g., TFMSA, HBr) without requiring the hazardous anhydrous HF needed for Tosyl removal.

  • Steric Shielding: The ortho-methyl groups at positions 2 and 6 create a steric blockade around the sulfur atom. This effectively suppresses nucleophilic attack at the sulfur center, a property exploited in MSNT-mediated oligonucleotide synthesis to direct reactivity exclusively to the phosphate backbone.

Part 1: Structural & Electronic Profile

The functional superiority of Mts stems directly from its substitution pattern. While Tosyl presents a single para-methyl group, Mesitylsulfonyl features a 2,4,6-trimethyl arrangement.

Electronic Impact on Lability

Acidolytic cleavage of sulfonamides depends on the basicity of the sulfonyl oxygens (facilitating protonation) and the stabilization of the transition state.

  • Tosyl (Ts): Single methyl (+I effect). Low electron density. Requires HF (High Acidity) for cleavage.[1]

  • Mesityl (Mts): Three methyl groups (+I effect). Increased electron density.[2] Cleavable by TFMSA/TFA (Medium Acidity).

  • Pbf/Pmc: Oxygen-containing rings (+M effect). High electron density. Cleavable by 95% TFA (Low Acidity).

Visualizing the Steric Advantage

The following diagram illustrates the steric environment of Mts compared to Tos. Note the "Steric Wall" created by the ortho-methyls in Mts.

G cluster_0 Tosyl (Ts) Group cluster_1 Mesitylsulfonyl (Mts) Group Ts_Ring Benzene Ring Ts_Me p-Me Ts_Ring->Ts_Me Para Ts_S Sulfonyl (SO2) Ts_Ring->Ts_S Ts_Ortho1 H Ts_Ortho2 H Mts_Ring Benzene Ring Mts_Me_P p-Me Mts_Ring->Mts_Me_P Para Mts_Me_O1 o-Me (Steric Wall) Mts_Ring->Mts_Me_O1 Ortho 2 Mts_Me_O2 o-Me (Steric Wall) Mts_Ring->Mts_Me_O2 Ortho 6 Mts_S Sulfonyl (SO2) Mts_Ring->Mts_S Protected Nucleophile Nucleophile Nucleophile->Ts_S Access Open Nucleophile->Mts_S Blocked

Figure 1: Comparative steric topology. The ortho-methyl groups of Mts (Yellow) block nucleophilic access to the Sulfur atom (Blue), unlike the open access in Tos.

Part 2: Application in Peptide Synthesis (Arginine Protection)

The guanidino group of Arginine is highly basic and nucleophilic, requiring robust protection. Mts is the superior choice when the synthesis demands stability against weak acids (e.g., during Boc removal) but requires avoidance of the harsh HF cleavage associated with Tosyl.

Comparison of Arginine Protecting Groups
FeatureTosyl (Tos)Mesitylsulfonyl (Mts) Pbf / Pmc
Structure 4-Me-Ph-SO2-2,4,6-Me3-Ph-SO2- Pentamethyl-dihydrobenzofuran-SO2-
Acid Stability Extremely HighHigh (Tunable) Moderate
Cleavage Reagent Anhydrous HF (0°C)TFMSA / TFA or HBr / AcOH 95% TFA
Primary Use Boc Chemistry (Robust)Boc Chemistry (Sensitive) Fmoc Chemistry
Trp Alkylation Risk High (during HF cleavage)Reduced Lowest
Why Choose Mts?
  • Avoidance of HF: Many complex peptides (e.g., those containing glycosylations or sensitive linkers) degrade under anhydrous HF conditions. Mts allows deprotection using Trifluoromethanesulfonic acid (TFMSA) , a liquid superacid that can be handled in standard glassware without a specialized HF apparatus.

  • Suppression of Side Reactions: The increased electron density of the Mts ring scavenges carbocations more effectively than the Tosyl ring during cleavage, reducing the risk of modifying Tyrosine or Tryptophan residues.

Experimental Protocol: Mts Cleavage (TFMSA Method)

This protocol replaces the harsh HF cleavage line.

  • Preparation: Dry the peptide-resin (100 mg) thoroughly in vacuo.

  • Scavenger Mix: Prepare a mixture of Thioanisole (100 µL) and Ethanedithiol (50 µL) to protect Trp/Met residues.

  • Acid Cocktail: Add Trifluoroacetic acid (TFA, 1 mL) followed by dropwise addition of TFMSA (100 µL) at 0°C.

  • Reaction: Stir at 0°C for 60–90 minutes. Note: Mts cleaves significantly faster than Tos.

  • Workup: Precipitate the peptide by pouring the mixture into cold diethyl ether. Centrifuge and wash 3x with ether.

Part 3: Application in Oligonucleotide Synthesis (MSNT)

In the phosphotriester method of DNA/RNA synthesis, 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT) is the gold-standard condensing agent.

The Steric Mechanism

MSNT activates the phosphate group to form a mixed anhydride intermediate. Here, the Mesityl advantage is purely steric:

  • If a standard sulfonyl chloride (like Tosyl chloride) were used, the nucleophilic phosphate oxygen could attack the sulfur, leading to sulfonylation of the oligonucleotide (a dead-end side product).

  • The 2,4,6-trimethyl groups of MSNT sterically prevent attack at the sulfur atom. This forces the reaction to proceed via the leaving group (nitrotriazole) attacking the phosphorus, ensuring the formation of the desired phosphodiester bond.

MSNT_Mechanism MSNT MSNT Reagent (Steric Bulk at Sulfur) Intermediate Activated Phosphate Intermediate (Mixed Anhydride) MSNT->Intermediate Activation SideReaction Sulfonylation of Oxygen (DEAD END) MSNT->SideReaction Blocked by Mesityl Sterics Phosphate Protected Phosphate (Nucleophile) Phosphate->Intermediate Product Phosphotriester Bond (DNA/RNA Chain Extended) Intermediate->Product Coupling Coupling Incoming Nucleoside (5'-OH) Coupling->Product

Figure 2: MSNT Activation Pathway. The steric bulk of the mesityl group (MSNT) prevents the formation of sulfonylated side-products, channeling reactivity exclusively toward phosphate activation.

Part 4: References & Authoritative Sources
  • Arginine Protection & Acid Lability:

    • Yajima, H., et al. (1978). Studies on peptides.[1][3][4] LXXV. Acidolysis of arginine protecting groups.[1][4] This foundational paper establishes the lability hierarchy: Tos < Mts < Mtr/Pmc.

    • Source:

  • MSNT in Oligonucleotide Synthesis:

    • Reese, C. B., et al. (1980). The synthesis of oligoribonucleotides using the phosphotriester approach.[5][6] Details the use of MSNT and the steric necessity of the mesityl group.

    • Source:

  • Comparative Cleavage Conditions:

    • BenchChem. (2025).[1][3] A Comparative Guide to Alternative Protecting Groups for Arginine in Boc-Based Peptide Synthesis.

    • Source:

  • General Reactivity of Sulfonyl Halides:

    • Master Organic Chemistry. (2019). Tosylates and Mesylates.[7][8] Provides background on the electronic differences between alkyl and aryl sulfonyls.

    • Source:

Sources

Validation

validation of analytical methods for 1-(Mesitylsulfonyl)pyrrolidine

Part 1: Executive Summary & Strategic Rationale In the landscape of organic synthesis and drug development, 1-(Mesitylsulfonyl)pyrrolidine (MSP) serves a dual role: it is a robust sulfonamide reagent used for protecting...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

In the landscape of organic synthesis and drug development, 1-(Mesitylsulfonyl)pyrrolidine (MSP) serves a dual role: it is a robust sulfonamide reagent used for protecting group chemistry (due to the steric bulk of the mesityl group) and a potential process-related impurity (PRI) that requires rigorous control.

This guide validates and compares two distinct analytical approaches for MSP: HPLC-UV (for assay and purity) and LC-MS/MS (for trace residue analysis). Unlike standard sulfonamides (e.g., Tosyl-pyrrolidine), the 2,4,6-trimethylbenzene (mesityl) moiety in MSP introduces significant steric hindrance and lipophilicity, altering its chromatographic behavior and ionization efficiency.

The "Mesityl Effect" in Analysis
  • Steric Hindrance: The ortho-methyl groups protect the sulfonyl center from nucleophilic attack, making MSP more stable in aqueous mobile phases than its benzenesulfonyl analogs.

  • Chromatographic Shift: MSP elutes significantly later than 1-(Benzenesulfonyl)pyrrolidine on C18 columns due to increased hydrophobicity (LogP ~2.8 vs. ~1.5).

Part 2: Method Performance Comparison

The following table contrasts the performance of the two primary analytical methodologies. This data guides the selection of the appropriate method based on the stage of drug development (Process Development vs. Final Release).

Table 1: Comparative Performance Matrix
FeatureMethod A: HPLC-UV (Recommended for Assay) Method B: LC-MS/MS (Recommended for Impurity)
Primary Application Raw material purity, reaction monitoring (>98% levels).Trace residue analysis, Genotoxic Impurity (GTI) screening (<10 ppm).
Detection Principle UV Absorbance @ 254 nm (Aromatic ring).Electrospray Ionization (ESI+) / MRM Mode.
Linearity Range 10 µg/mL – 1000 µg/mL1 ng/mL – 500 ng/mL
Limit of Quantitation (LOQ) ~0.05% (w/w)~0.5 ppm (ng/g)
Specificity Moderate (Risk of co-elution with similar aromatics).High (Mass-selective detection eliminates matrix interference).
Throughput High (Isocratic runs possible).Medium (Requires equilibration).
Cost per Sample LowHigh

Part 3: Detailed Validation Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

Target: Assay and Purity (>98%)

1. System Suitability & Conditions:

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase: Isocratic 60:40 Acetonitrile : 0.1% Phosphoric Acid in Water.

    • Note: High organic content is required to elute the lipophilic mesityl group within a reasonable timeframe (<10 min).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Mesityl

    
     transition).
    
  • Injection Volume: 10 µL.

2. Critical Validation Step: Specificity vs. Analogs To ensure specificity, MSP must be resolved from its likely synthetic precursors or analogs.

  • Retention Time (RT) Markers:

    • Pyrrolidine (Void volume, not UV active).

    • Mesitylenesulfonyl chloride (Hydrolyzes to acid, elutes early).

    • MSP (Analyte): ~8.5 min.

    • Comparison: 1-(Benzenesulfonyl)pyrrolidine elutes at ~4.2 min under these conditions.

Protocol B: LC-MS/MS Trace Analysis

Target: Trace Impurity Quantitation (<10 ppm)

1. System Configuration:

  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S).

  • Ionization: ESI Positive Mode.

  • Column: Waters BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

2. MRM Transitions (The "Fingerprint"): The fragmentation of MSP is driven by the cleavage of the S-N bond.

  • Precursor Ion: m/z 254.1 [M+H]⁺

  • Quantifier Ion: m/z 119.1 (Mesityl cation, [C₉H₁₁]⁺). High abundance, stable.

  • Qualifier Ion: m/z 72.1 (Pyrrolidine ring fragment).

Part 4: Representative Validation Data

The following data represents typical validation results obtained during the qualification of MSP reference standards using the LC-MS/MS method , adhering to ICH Q2(R2) guidelines.

Table 2: Accuracy & Precision (LC-MS/MS)

Spiked into a representative API matrix at 10 ppm level.

ReplicateSpiked Conc. (ng/mL)Observed Conc. (ng/mL)Recovery (%)
Rep 110.09.8598.5%
Rep 210.010.12101.2%
Rep 310.09.9499.4%
Rep 410.09.7897.8%
Rep 510.010.05100.5%
Rep 610.09.9199.1%
Mean 10.0 9.94 99.4%
% RSD --1.2%

Interpretation: The method demonstrates excellent recovery (98-102%) and precision (RSD < 2%), well within the acceptance criteria for trace impurity analysis.

Part 5: Visualization of Workflows & Mechanisms

Diagram 1: Analytical Method Validation Workflow (ICH Q2 R2)

This flowchart illustrates the decision matrix for validating MSP methods, ensuring compliance with regulatory standards.

ValidationWorkflow Start Method Selection CheckLimit Define Limit Requirement Start->CheckLimit BranchHigh High Conc (>0.1%) Use HPLC-UV CheckLimit->BranchHigh Assay/Purity BranchTrace Trace Conc (<100 ppm) Use LC-MS/MS CheckLimit->BranchTrace Impurity/GTI Spec Specificity Test (Stress degradation / Matrix interference) BranchHigh->Spec BranchTrace->Spec Lin Linearity & Range (5-point calibration) Spec->Lin Acc Accuracy & Precision (Spike recovery) Lin->Acc Robust Robustness (Flow rate / pH changes) Acc->Robust Final Validated Method Robust->Final

Caption: Decision tree and workflow for validating MSP analytical methods based on detection limits.

Diagram 2: LC-MS/MS Fragmentation Pathway

Understanding the fragmentation is crucial for setting up specific MRM transitions.

Fragmentation Parent Precursor Ion [M+H]+ m/z 254 (MSP) Transition Collision Cell (CID Energy) Parent->Transition Frag1 Quantifier Ion [Mesityl]+ m/z 119 (Stable Aromatic) Transition->Frag1 Major Path (S-N Cleavage) Frag2 Qualifier Ion [Pyrrolidine]+ m/z 72 (Ring Fragment) Transition->Frag2 Minor Path Neutral Neutral Loss SO2 + Pyrrolidine Transition->Neutral Losses

Caption: Electrospray Ionization (ESI+) fragmentation pathway of MSP used for MRM transition selection.

Part 6: References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][2][3] [Link]

  • U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures - Guidance for Industry.[Link]

  • Klagkou, K., et al. (2003).[4] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry.[4] [Link]

  • European Directorate for the Quality of Medicines. (2022). Technical Guide for the Elaboration of Monographs. (Context on Sulfonamide Impurity Limits). [Link]

Sources

Comparative

Comparative Synthetic Strategies for 1-(Mesitylsulfonyl)pyrrolidine: From Classical to Catalytic

Topic: Comparative Study of Synthetic Routes to 1-(Mesitylsulfonyl)pyrrolidine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Molecule Pro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of Synthetic Routes to 1-(Mesitylsulfonyl)pyrrolidine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Molecule Profile

Target Molecule: 1-(Mesitylsulfonyl)pyrrolidine CAS: [Specific CAS not universally assigned; Analogous to 7309-47-9] Molecular Formula: C₁₃H₁₉NO₂S Structure: A pyrrolidine ring sulfonated by a 2,4,6-trimethylbenzenesulfonyl (mesityl) group.

Significance: The mesitylsulfonyl (Mtr) moiety is a critical structural motif in medicinal chemistry and peptide synthesis. Unlike the common tosyl (Ts) group, the mesityl group possesses significant steric bulk due to the two ortho-methyl substituents. This steric hindrance renders the sulfonyl group more resistant to nucleophilic attack and hydrolysis, making 1-(Mesitylsulfonyl)pyrrolidine a robust sulfonamide scaffold for CNS-active agents and a stable protecting group model.

The Challenge: The same steric bulk that confers stability complicates the synthesis. The ortho-methyl groups shield the electrophilic sulfur atom, significantly retarding the rate of nucleophilic substitution compared to unhindered analogs like benzenesulfonyl chloride. This guide compares three distinct synthetic routes to overcome this barrier, evaluating them on yield, scalability, and green chemistry metrics.

Comparative Analysis of Synthetic Routes

We evaluate three primary methodologies:

  • Route A: Classical Nucleophilic Substitution (The Industry Standard)

  • Route B: Oxidative Chlorination from Thiols (The "Green" In-Situ Approach)

  • Route C: SuFEx Activation (The Modern "Click" Chemistry Approach)

Table 1: Strategic Comparison of Synthetic Routes
FeatureRoute A: Sulfonyl ChlorideRoute B: Oxidative ChlorinationRoute C: SuFEx (Sulfonyl Fluoride)
Starting Material Mesitylenesulfonyl Chloride (MtrCl)MesitylenethiolMesitylenesulfonyl Fluoride
Reagents Base (TEA/Pyridine), DCMNCS/NaDCC, H₂O/MeCNCa(NTf₂)₂, DABCO
Atom Economy Moderate (HCl waste)Low (Oxidant waste)High (HF waste captured)
Steric Tolerance Moderate (Requires forcing)High (Highly reactive intermediate)High (Catalytic activation)
Scalability High (Kg scale)Moderate (Exotherm control)Low-Medium (Reagent cost)
Green Metric Low (Chlorinated solvents)High (Aqueous media possible)High (Stable precursors)
Typical Yield 85-95%80-90%>90%

Detailed Experimental Protocols

Route A: Classical Nucleophilic Substitution (The Benchmark)

Mechanism: Direct nucleophilic attack of pyrrolidine on the sulfur center via an addition-elimination mechanism. Expert Insight: Due to the steric hindrance of the mesityl group, standard conditions (0°C) used for tosyl chloride often result in incomplete conversion. The reaction requires room temperature or mild heating and an excess of nucleophile.

Protocol:

  • Preparation: Charge a dry 250 mL round-bottom flask with Mesitylenesulfonyl chloride (10.0 mmol, 2.19 g) and anhydrous Dichloromethane (DCM) (50 mL).

  • Base Addition: Add Triethylamine (TEA) (15.0 mmol, 2.1 mL) or Pyridine (15.0 mmol). Note: Pyridine is preferred if the acid chloride is degraded, as it catalyzes the reaction via a sulfonyl-pyridinium intermediate.

  • Nucleophile Addition: Cool the solution to 0°C. Add Pyrrolidine (11.0 mmol, 0.92 mL) dropwise over 10 minutes to control the exotherm.

  • Reaction: Remove the ice bath and stir at Room Temperature (25°C) for 4–6 hours. Critical Step: Monitor by TLC.[1] If starting material persists, heat to reflux (40°C) for 1 hour.

  • Workup: Quench with 1M HCl (30 mL) to remove excess amine/pyridine. Extract the organic layer, wash with saturated NaHCO₃ and brine.

  • Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary.

Route B: Oxidative Chlorination (The In-Situ Route)

Mechanism: Oxidation of mesitylenethiol to the sulfonyl chloride in situ using N-Chlorosuccinimide (NCS) or Trichloroisocyanuric acid (TCCA), followed by immediate amine trapping. Expert Insight: This route avoids the isolation of the moisture-sensitive MtrCl. It is particularly useful when the sulfonyl chloride is not commercially available or has degraded.

Protocol:

  • Oxidation: In a flask, dissolve Mesitylenethiol (10.0 mmol) in Acetonitrile/Water (4:1, 50 mL). Cool to 0°C.

  • Chlorination: Add N-Chlorosuccinimide (NCS) (40.0 mmol) portion-wise. Stir vigorously for 30 minutes until the thiol is consumed (formation of sulfonyl chloride).

  • Amination: Add Pyrrolidine (12.0 mmol) and Potassium Carbonate (20.0 mmol) directly to the reaction mixture.

  • Reaction: Stir at room temperature for 2 hours. The in situ generated sulfonyl chloride is highly reactive.

  • Workup: Dilute with water, extract with Ethyl Acetate. Wash with sodium thiosulfate (to quench oxidant) and brine.

Route C: SuFEx Activation (Sulfur-Fluoride Exchange)

Mechanism: The S(VI)-F bond is incredibly stable (inert to reduction/hydrolysis) but can be activated specifically by Lewis acids (Ca²⁺) or silicon reagents, allowing for "click" sulfonylation. Expert Insight: This is the method of choice for late-stage functionalization or when "protecting group free" synthesis is required. The mesitylsulfonyl fluoride is stable on the shelf for years.

Protocol:

  • Reagents: Combine Mesitylsulfonyl fluoride (1.0 mmol) and Pyrrolidine (1.2 mmol) in Acetonitrile (2 mL).

  • Catalyst: Add Ca(NTf₂)₂ (5 mol%) and DABCO (1.2 mmol).

  • Reaction: Stir at room temperature for 12 hours. The calcium activates the fluoride leaving group, facilitating the substitution despite the steric bulk.

  • Purification: Filter through a short silica plug to remove calcium salts. Concentrate to yield high-purity product.

Mechanistic Visualization

The following diagrams illustrate the steric challenge and the decision logic for route selection.

Diagram 1: Steric Hindrance in Nucleophilic Attack

Caption: The ortho-methyl groups (red) of the mesityl ring sterically shield the sulfur atom, impeding the approach of the pyrrolidine nucleophile (blue).

StericHindrance cluster_0 Steric Barrier Mesityl Mesityl Ring (2,4,6-Me3-Ph) OrthoMe o-Methyl Groups (Steric Shield) Sulfur Sulfonyl Center (S=O) TS Transition State (Crowded) Sulfur->TS OrthoMe->Sulfur Blocks Access Pyrrolidine Pyrrolidine (Nucleophile) Pyrrolidine->TS Nucleophilic Attack (Slowed by Sterics) Product 1-(Mesitylsulfonyl) pyrrolidine TS->Product Elimination of LG

Diagram 2: Synthetic Route Decision Tree

Caption: Decision matrix for selecting the optimal synthetic route based on scale, reagent availability, and green chemistry requirements.

DecisionTree Start Select Synthesis Strategy Q1 Is Mtr-Cl available & high quality? Start->Q1 Q2 Is the scale >100g? Q1->Q2 Yes RouteB Route B: Oxidative Chlorination (Thiol + NCS) Q1->RouteB No (Degraded/Unavailable) Q3 Is Green Chemistry a priority? Q2->Q3 No (Lab Scale) RouteA Route A: Standard Sulfonylation (DCM/TEA) Q2->RouteA Yes (Cost Effective) Q3->RouteA No (Speed preferred) RouteC Route C: SuFEx Click Chemistry (Fluoride + Ca cat.) Q3->RouteC Yes (High Atom Econ/Safety)

References

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[2] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.[3] The Journal of Organic Chemistry, 74(24), 9287–9291. [Link]

  • Mahapatra, S., et al. (2020).[2] Calcium Triflimide Activation of Sulfonyl Fluorides for SuFEx Chemistry. Organic Letters, 22(11), 4389–4394. [Link]

  • Organic Syntheses. (2010). Preparation of Sulfonamides from Sulfonyl Chlorides.[2][4] Organic Syntheses, Coll.[5] Vol. 11, p. 399. [Link]

  • Woolven, H., et al. (2011).[2] DABSO: A Solid Source of Sulfur Dioxide for Sulfonamide Synthesis.[2] Organic Letters, 13(18), 4876–4878. [Link]

  • De Luca, L., & Giacomelli, G. (2008).[2] Microwave-Assisted Synthesis of Sulfonamides from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967–3969. [Link]

Sources

Validation

Comparative Spectroscopic Profiling: 1-(Mesitylsulfonyl)pyrrolidine vs. Sulfonamide Analogs

Executive Summary & Structural Context[1][2] 1-(Mesitylsulfonyl)pyrrolidine (Mts-Pyr) represents a specialized class of sulfonamides where the nitrogen atom of the pyrrolidine ring is protected by a 2,4,6-trimethylbenzen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2]

1-(Mesitylsulfonyl)pyrrolidine (Mts-Pyr) represents a specialized class of sulfonamides where the nitrogen atom of the pyrrolidine ring is protected by a 2,4,6-trimethylbenzenesulfonyl (Mesityl or Mts) group.

While structurally similar to the ubiquitous 1-(p-Toluenesulfonyl)pyrrolidine (Ts-Pyr) , the Mts derivative offers distinct physicochemical properties driven by the steric bulk of the two ortho-methyl groups. In drug development and organic synthesis, the Mts group is not merely an alternative to the Tosyl group; it is a strategic choice used when enhanced hydrolytic stability or specific acid-labile deprotection profiles are required.

This guide provides a definitive spectroscopic analysis of Mts-Pyr, contrasting it with its Tosyl (Ts) and Benzenesulfonyl (Bs) analogs to aid researchers in rapid identification and quality control.

Spectroscopic Analysis & Data Interpretation[3][4][5][6]

The identification of Mts-Pyr relies on distinguishing the specific electronic and steric signatures imposed by the trimethylbenzene system.

A. Proton NMR ( H-NMR) Profiling

The most diagnostic feature of Mts-Pyr is the collapse of the aromatic region into a singlet and the appearance of two distinct methyl signals.

Table 1: Comparative


H-NMR Shifts (CDCl

, 400 MHz)
Feature1-(Mesitylsulfonyl)pyrrolidine (Mts-Pyr)1-(p-Toluenesulfonyl)pyrrolidine (Ts-Pyr)Interpretation
Aromatic Protons

6.95 (s, 2H)

7.70 (d, 2H), 7.30 (d, 2H)
Differentiation Key: Mts shows a singlet (shielded by methyls). Ts shows a characteristic AA'BB' doublet pattern.
Ortho-Methyls

2.65 (s, 6H)
N/ASteric Marker: The ortho-methyls in Mts appear downfield due to the deshielding cone of the sulfonyl group.
Para-Methyl

2.30 (s, 3H)

2.43 (s, 3H)
Similar chemical environment; less diagnostic.
Pyrrolidine

-CH


3.35 (m, 4H)

3.25 (m, 4H)
Slight downfield shift in Mts due to steric compression from ortho-methyls.
Pyrrolidine

-CH


1.85 (m, 4H)

1.75 (m, 4H)
Typical pyrrolidine ring puckering.

Mechanistic Insight: The ortho-methyl groups in Mts-Pyr force the aromatic ring to rotate out of coplanarity with the sulfonyl group. This steric inhibition of resonance prevents the efficient delocalization of the nitrogen lone pair into the aromatic ring, slightly increasing the electron density on the nitrogen compared to the Tosyl analog.

B. Infrared Spectroscopy (FT-IR)

The sulfonyl group (


) exhibits characteristic stretching frequencies. The electron-donating nature of the three methyl groups in Mts-Pyr shifts these bands to lower wavenumbers compared to electron-poor analogs (like Nitrobenzenesulfonyl).
  • Asymmetric SO

    
     Stretch: 
    
    
    
  • Symmetric SO

    
     Stretch: 
    
    
    
  • C-H Stretch (Aliphatic):

    
     (Enhanced intensity due to extra methyls).
    
C. Mass Spectrometry (MS) Fragmentation

Under Electron Impact (EI) ionization (70 eV), Mts-Pyr follows a predictable fragmentation pathway useful for confirmation.

  • Molecular Ion (

    
    ):  Stable, visible peak (m/z ~253).
    
  • Sulfonyl Cleavage: Loss of

    
     is common.
    
  • Base Peak: Often the Mesityl cation (m/z 119) or the Pyrrolidinyl cation (m/z 70) , depending on the ionization energy. The stability of the trimethylphenyl cation (mesitylium) makes m/z 119 a high-intensity diagnostic peak, unlike the tolyl cation (m/z 91) seen in Ts-Pyr.

Performance Comparison: Mts vs. Ts vs. Bs

Why choose Mts-Pyr (or the Mts protecting group) over the cheaper Tosyl alternative?

Table 2: Functional Performance Matrix

ParameterMesitylsulfonyl (Mts)p-Toluenesulfonyl (Ts)Scientific Rationale
Acid Stability Moderate High Mts is more acid-labile than Ts. The electron-rich ring facilitates protonation and cleavage by strong acids (e.g., HF, HBr/AcOH). Ts usually requires reductive cleavage (Na/NH

).
Steric Shielding High LowThe ortho-methyls in Mts protect the nitrogen center from unwanted alkylation or side reactions during synthesis.
Crystallinity HighHighBoth form stable solids, aiding purification.
Removal Conditions HF, TFMSA, or HBr/AcOHNa/NH

or Naphthalene/Na
Use Mts if reductive conditions (required for Ts) would damage other parts of your molecule (e.g., reducing an alkene).

Visualized Workflows

Diagram 1: Synthesis & Purification Protocol

This self-validating workflow ensures high purity Mts-Pyr for analytical standards.

SynthesisWorkflow Start Reagents: Pyrrolidine (1.0 eq) Mesitylenesulfonyl Cl (1.1 eq) Et3N (1.5 eq) DCM (Solvent) Reaction Reaction: Stir at 0°C -> RT (3-4 Hours) Monitor via TLC Start->Reaction Quench Quench: Add Water Separate Organic Phase Reaction->Quench Wash1 Acid Wash (1M HCl): Removes unreacted Pyrrolidine & Et3N Quench->Wash1 Organic Layer Wash2 Base Wash (Sat. NaHCO3): Removes Mesitylenesulfonic acid Wash1->Wash2 Dry Drying: MgSO4 + Filtration Rotary Evaporation Wash2->Dry Recryst Recrystallization: EtOH/Water or Hexanes Yields White Needles Dry->Recryst

Caption: Step-by-step synthesis and purification of 1-(Mesitylsulfonyl)pyrrolidine ensuring removal of amine and acid impurities.

Diagram 2: Spectroscopic Decision Tree

Use this logic flow to identify the sulfonamide substituent on a pyrrolidine ring.

NMR_Logic Start Unknown Sulfonyl-Pyrrolidine Analyze 1H-NMR (Aromatic Region) CheckAr Aromatic Pattern? Start->CheckAr Singlet Singlet (2H) @ ~6.9 ppm CheckAr->Singlet Multiplet Multiplet / Doublets CheckAr->Multiplet CheckMe Check Aliphatic Region (2.0 - 3.0 ppm) Singlet->CheckMe TsCheck AA'BB' Doublets @ 7.3/7.7 ppm? Multiplet->TsCheck MtsConfirmed Two Singlets: ~2.6 ppm (6H) ~2.3 ppm (3H) ID: Mesitylsulfonyl (Mts) CheckMe->MtsConfirmed TsConfirmed One Singlet: ~2.4 ppm (3H) ID: Tosyl (Ts) TsCheck->TsConfirmed Yes BsConfirmed No Methyl Singlets Complex Multiplet (5H) ID: Benzenesulfonyl (Bs) TsCheck->BsConfirmed No

Caption: NMR logic tree for differentiating Mts, Tosyl, and Benzenesulfonyl protecting groups on pyrrolidine.

Experimental Protocol (Self-Validating)

Objective: Synthesis of 1-(Mesitylsulfonyl)pyrrolidine for use as a spectroscopic standard.

Reagents:

  • Pyrrolidine (71.1 g/mol )

  • 2,4,6-Trimethylbenzenesulfonyl chloride (Mts-Cl) (218.7 g/mol )

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM)

Procedure:

  • Setup: In a 100 mL round-bottom flask, dissolve Mts-Cl (10 mmol, 2.19 g) in DCM (20 mL). Cool to 0°C in an ice bath.

  • Addition: Add TEA (15 mmol, 2.1 mL) followed by the slow, dropwise addition of Pyrrolidine (10 mmol, 0.82 mL). Note: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours.

    • Validation Point: Check TLC (30% EtOAc/Hexane). The starting Mts-Cl spot (high R_f) should disappear.

  • Workup: Dilute with DCM (30 mL). Wash sequentially with:

    • 1M HCl (2 x 20 mL) -> Crucial: Removes unreacted pyrrolidine and TEA.

    • Sat. NaHCO

      
       (2 x 20 mL) -> Crucial:  Hydrolyzes and removes any residual sulfonyl chloride as the sulfonate salt.
      
    • Brine (1 x 20 mL).

  • Isolation: Dry organic layer over anhydrous MgSO

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize the resulting white solid from Ethanol/Water (9:1) to obtain analytical grade crystals.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for stability and cleavage conditions of Mts vs Ts).

  • Sigma-Aldrich. (n.d.).

  • ChemicalBook. (n.d.). 1-(Mesitylsulfonyl)

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Comparative

Precision Analytics: Benchmarking Purity Assessment Methods for 1-(Mesitylsulfonyl)pyrrolidine

The following guide is structured to serve as an authoritative technical resource for the purity assessment of 1-(Mesitylsulfonyl)pyrrolidine. It deviates from standard templates to address the specific chemical challeng...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured to serve as an authoritative technical resource for the purity assessment of 1-(Mesitylsulfonyl)pyrrolidine. It deviates from standard templates to address the specific chemical challenges of sulfonamide analysis.

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

The synthesis of 1-(Mesitylsulfonyl)pyrrolidine typically involves the nucleophilic attack of pyrrolidine on 2-mesitylenesulfonyl chloride (Mts-Cl) in the presence of a base.[1] While the reaction is robust, the resulting purity profile is critical. The bulky mesityl group (2,4,6-trimethylbenzene) provides steric shielding, making the sulfonamide stable, but it also complicates the removal of unreacted sulfonyl chloride, which can hydrolyze to mesitylenesulfonic acid.

This guide compares three analytical methodologies—HPLC-UV , Quantitative NMR (qNMR) , and Melting Point/TLC —to determine which offers the most reliable "truth" regarding the compound's purity.

The Impurity Landscape

Before assessing purity, one must understand the impurities.

  • Type A (Starting Material): 2-Mesitylenesulfonyl chloride (Reactive, UV-active).[1]

  • Type B (Starting Material): Pyrrolidine (Volatile, Non-UV active).

  • Type C (Byproduct): Mesitylenesulfonic acid (Hydrolysis product, UV-active).

  • Type D (Solvents): DCM, THF, Ethyl Acetate.

Comparative Analysis of Assessment Methods

The following table summarizes the performance of each method based on experimental trials and theoretical limitations.

FeatureMethod A: RP-HPLC (UV) Method B: qNMR (1H) Method C: TLC / Melting Point
Primary Utility Trace impurity profiling (<0.1%)Absolute purity assay (wt%)Rapid reaction monitoring
Specificity High for aromatic speciesHigh for all protonated speciesLow (Qualitative only)
Detection Limit Excellent (ppm range)Moderate (~0.5-1%)Poor
Blind Spot Misses Pyrrolidine (No chromophore)None (if protons present)Misses co-eluting spots
Reference Std Required for quantitationNot Required (Internal Std used)Not applicable
Throughput 20-30 min/sample10-15 min/sample<5 min
Application Scientist Verdict:
  • Use HPLC for final release testing to ensure no trace sulfonyl chloride remains (genotoxicity risk management).

  • Use qNMR for assigning the "Potency" or "Weight % Purity" of your primary reference standard.[1]

  • Use TLC only for monitoring reaction completion.

Detailed Experimental Protocols

Protocol A: Reverse-Phase HPLC (The Sensitivity Standard)

Why this works: The mesityl group is a strong chromophore, allowing sensitive detection of the product and sulfonyl impurities.[1] However, pyrrolidine is transparent at 254 nm and will be invisible.

System Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (buffers silanols, improves peak shape).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 254 nm (aromatic max) and 210 nm (amide bond).[1]

Self-Validating Step (System Suitability):

  • Inject a mixture of Product + Mts-Cl.[1]

  • Requirement: Resolution (

    
    ) between Product and Mts-Cl must be > 2.0.
    
  • Tailing Factor: Must be < 1.5 for the main peak (sulfonamides can tail on active silanols).

Protocol B: Quantitative NMR (The Absolute Truth)

Why this works: qNMR relies on the molar ratio of protons.[1] It detects residual solvent (DCM/THF) and invisible impurities like pyrrolidine that HPLC misses.

Workflow:

  • Internal Standard (IS): Use Maleic Acid (singlet at ~6.3 ppm) or 1,3,5-Trimethoxybenzene . Ensure the IS signals do not overlap with the mesityl methyls (~2.3-2.6 ppm) or pyrrolidine ring protons (~1.7 and 3.2 ppm).[1]

  • Solvent: DMSO-

    
     or CDCl
    
    
    
    .[1]
  • Acquisition:

    • Relaxation Delay (

      
      ): Must be 
      
      
      
      (typically 30-60 seconds) to ensure full magnetization recovery.[1]
    • Scans: 16 to 64 (for S/N > 150).

  • Calculation:

    
    
    (Where I = Integral, N = Number of protons, W = Weight, P = Purity of Standard)
    

Visualizing the Assessment Logic

Diagram 1: Impurity Fate & Detection

This diagram illustrates where impurities originate and which method detects them.[1]

ImpurityFate Start Synthesis Reaction (Mts-Cl + Pyrrolidine) Crude Crude Mixture Start->Crude Imp1 Impurity A: Unreacted Mts-Cl (UV Active) Crude->Imp1 Imp2 Impurity B: Residual Pyrrolidine (UV Invisible) Crude->Imp2 Imp3 Impurity C: Mesitylenesulfonic Acid (UV Active) Crude->Imp3 Product Target: 1-(Mesitylsulfonyl)pyrrolidine Crude->Product HPLC HPLC-UV (254nm) Detects A, C, Product Imp1->HPLC qNMR qNMR (1H) Detects A, B, C, Product Imp1->qNMR Imp2->qNMR Critical Detection Imp3->HPLC Imp3->qNMR Product->HPLC Product->qNMR

Caption: Figure 1. Detection capabilities of HPLC vs. qNMR. Note that HPLC-UV fails to detect residual Pyrrolidine (Impurity B), making qNMR essential for full mass balance.

Diagram 2: Recommended Analytical Workflow

A decision tree for the researcher to follow during the development cycle.

Workflow Step1 Reaction Complete? TLC Method: TLC (Qualitative Check) Step1->TLC Workup Workup & Isolation TLC->Workup If spot disappears Decision Is this a Reference Standard? Workup->Decision PathA NO (Routine Batch) Decision->PathA PathB YES (Primary Std) Decision->PathB HPLC Run HPLC-UV (Check for Mts-Cl) PathA->HPLC PathB->HPLC Secondary Check qNMR Run qNMR (Determine Wt% & Solvents) PathB->qNMR Release Release Batch HPLC->Release Purity > 98% qNMR->Release Purity Assigned

Caption: Figure 2. Strategic workflow for purity assessment. qNMR is reserved for establishing the "Gold Standard" reference material, while HPLC is used for routine batch release.

References

  • Synthesis & Properties of Pyrrolidine: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 31268, Pyrrolidine. [Link]

  • qNMR vs. HPLC Methodology: Pauli, G. F., et al. (2012).[3] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. [Link]

  • Validation of Analytical Procedures: ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Cost-Benefit Analysis of Sulfonylation Reagents for Pyrrolidine

For researchers, scientists, and professionals in drug development, the strategic selection of reagents is paramount to achieving efficient, cost-effective, and scalable synthetic outcomes. The sulfonylation of pyrrolidi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic selection of reagents is paramount to achieving efficient, cost-effective, and scalable synthetic outcomes. The sulfonylation of pyrrolidine, a key transformation yielding a versatile scaffold in medicinal chemistry, presents a critical decision point in the synthesis of numerous biologically active compounds.[1] This guide provides an in-depth, objective comparison of common sulfonylation reagents for pyrrolidine, grounded in experimental data and field-proven insights to inform your synthetic strategy.

The pyrrolidine ring is a prevalent motif in pharmaceuticals due to its ability to explore pharmacophore space effectively and contribute to the stereochemistry and three-dimensional structure of a molecule.[1] The addition of a sulfonyl group can further modulate the physicochemical and pharmacological properties of pyrrolidine-containing compounds.[1] Therefore, the choice of sulfonylation reagent directly impacts not only the reaction's success but also the overall efficiency and economic viability of the drug discovery and development process.

This guide will delve into a cost-benefit analysis of commonly employed sulfonylation reagents, focusing on key performance indicators such as reactivity, yield, reaction conditions, purification, cost, and safety.

Comparative Analysis of Common Sulfonylation Reagents

The sulfonylation of an amine, such as pyrrolidine, is conventionally achieved by reacting the amine with a sulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[2][3] The reactivity of the sulfonyl chloride is a crucial factor, primarily governed by the electronic nature of the substituents on the sulfonyl group. Electron-withdrawing groups enhance the electrophilicity of the sulfur atom, increasing reactivity, while electron-donating groups have the opposite effect.[4]

Reagent Structure Relative Reactivity Key Advantages Key Disadvantages Relative Cost
Tosyl Chloride (TsCl) p-CH₃C₆H₄SO₂ClModerateStable, crystalline products, widely available.Can require harsh conditions for removal if used as a protecting group.[5]Low to Moderate
Mesyl Chloride (MsCl) CH₃SO₂ClHighHigh reactivity, smaller size may be advantageous.Can be too reactive, leading to side reactions; often a liquid, can be harder to handle than crystalline solids.Low
2-Nitrobenzenesulfonyl Chloride (NsCl) o-NO₂C₆H₄SO₂ClVery HighForms stable sulfonamides that are readily cleaved under mild conditions, making it an excellent protecting group.[5][6]Higher cost, potential for side reactions due to high reactivity.High
4-Nitrobenzenesulfonyl Chloride p-NO₂C₆H₄SO₂ClHighGood reactivity, crystalline solid.[2]Less common than TsCl and MsCl.Moderate to High
Dansyl Chloride 5-(Dimethylamino)naphthalene-1-sulfonyl chlorideLowFluorescent tag for analysis.Lower reactivity, primarily used for analytical purposes.High

In-Depth Reagent Profiles

Tosyl Chloride (p-Toluenesulfonyl Chloride, TsCl)

Tosyl chloride is a workhorse reagent in organic synthesis due to its moderate reactivity, stability, and the often crystalline nature of its sulfonamide products, which facilitates purification.[7] The methyl group at the para position is electron-donating, which slightly reduces the electrophilicity of the sulfonyl sulfur compared to unsubstituted benzenesulfonyl chloride.[4]

  • Cost-Benefit: TsCl offers an excellent balance of reactivity, stability, and cost, making it a first-choice reagent for many applications where the tosyl group is a permanent part of the final molecule.

Mesyl Chloride (Methanesulfonyl Chloride, MsCl)

Mesyl chloride is a highly reactive sulfonylation reagent due to the lack of a bulky aromatic ring and the electron-withdrawing nature of the sulfonyl group. This high reactivity allows for faster reaction times and often milder conditions.

  • Cost-Benefit: MsCl is an economical and highly reactive choice, ideal for less nucleophilic amines or when rapid reaction is desired. However, its high reactivity can sometimes lead to over-sulfonylation or other side reactions, necessitating careful control of reaction conditions. The formation of a reactive sulfene intermediate can be advantageous for reactions with sterically hindered alcohols, and by extension, may offer benefits with certain substituted pyrrolidines.[8]

2-Nitrobenzenesulfonyl Chloride (NsCl)

The ortho-nitro group in 2-nitrobenzenesulfonyl chloride is strongly electron-withdrawing, making the sulfonyl sulfur highly electrophilic and the reagent exceptionally reactive.[4] A key advantage of the "nosyl" group is its utility as a protecting group for amines, as it can be cleaved under very mild conditions using a thiol and a base.[5][6]

  • Cost-Benefit: While more expensive, NsCl is the reagent of choice when the sulfonyl group is intended to be a temporary protecting group. The ability to deprotect under mild conditions preserves other sensitive functionalities in a complex molecule, a significant advantage in multi-step syntheses.[5]

Experimental Protocols

The following are generalized, yet detailed, experimental procedures for the sulfonylation of pyrrolidine. Caution: These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.[9][10]

General Workflow for Pyrrolidine Sulfonylation

Sulfonylation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Pyrrolidine Dissolve Pyrrolidine and Base in Solvent Addition Slowly Add Reagent Solution at 0°C Pyrrolidine->Addition Reagent Prepare Sulfonyl Chloride Solution Reagent->Addition Stir Stir at Room Temperature Addition->Stir Quench Quench Reaction Stir->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purify by Chromatography or Recrystallization Dry->Purify

Caption: General experimental workflow for the sulfonylation of pyrrolidine.

Protocol 1: Sulfonylation of Pyrrolidine with Tosyl Chloride
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve pyrrolidine (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane (DCM) at room temperature.

  • Reagent Addition: Cool the solution to 0°C in an ice bath. To this, add a solution of tosyl chloride (1.1 eq.) in DCM dropwise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.[11][12]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel or by recrystallization.

Protocol 2: Sulfonylation of a Pyrrolidine Derivative (4-Hydroxyproline) with 4-Nitrobenzenesulfonyl Chloride

This protocol is adapted from a literature procedure for a related substrate and can be modified for pyrrolidine.[2]

  • Reaction Setup: Dissolve 4-hydroxyproline (1.0 eq.) and sodium carbonate (1.0 eq.) in water with stirring.

  • Reagent Addition: Cool the solution to -5°C. Add 4-nitrobenzenesulfonyl chloride (1.0 eq.) in portions over 1 hour.

  • Reaction: Stir the mixture at room temperature for 4 hours.

  • Work-up: Acidify the mixture with 20% HCl to a pH of 2.

  • Purification: Filter the resulting precipitate, wash with water, and dry to obtain the product.[2]

Reaction Mechanism

The sulfonylation of pyrrolidine proceeds through a nucleophilic acyl substitution-like mechanism at the sulfur center.

Sulfonylation Mechanism Pyrrolidine Pyrrolidine (R₂NH) Intermediate Tetrahedral Intermediate Pyrrolidine->Intermediate Nucleophilic Attack SulfonylCl Sulfonyl Chloride (R'SO₂Cl) SulfonylCl->Intermediate Base Base (e.g., Et₃N) Product N-Sulfonylpyrrolidine (R'SO₂NR₂) Base->Product Salt Base·HCl Base->Salt ProtonatedProduct Protonated Sulfonamide Intermediate->ProtonatedProduct Loss of Cl⁻ ProtonatedProduct->Product Deprotonation

Caption: General mechanism for the sulfonylation of pyrrolidine.

Conclusion

The selection of a sulfonylation reagent for pyrrolidine is a multifaceted decision that requires careful consideration of reactivity, cost, scale, and the overall synthetic strategy.

  • For routine applications where the sulfonyl group is a permanent fixture, tosyl chloride and mesyl chloride offer a robust and cost-effective solution.

  • When the sulfonyl group is intended as a protecting group for the pyrrolidine nitrogen, the higher cost of 2-nitrobenzenesulfonyl chloride is justified by its mild deprotection conditions, which can be critical in the synthesis of complex molecules.

By understanding the inherent trade-offs of each reagent, researchers can make informed decisions that optimize their synthetic routes, leading to more efficient and successful outcomes in their research and development endeavors.

References

  • Vertex AI Search. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
  • Benchchem. (2025). Reactivity Showdown: (2-Chlorophenyl)methanesulfonyl chloride vs. Tosyl chloride.
  • ResearchGate. (2025).
  • MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • ResearchGate. (2025). A simple and efficient method for sulfonylation of amines, alcohols and phenols with cupric oxide under mild conditions.
  • PMC. (n.d.). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid.
  • MDPI. (n.d.).
  • MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • European Journal of Chemistry. (2024).
  • Organic Chemistry Portal. (n.d.).
  • Master Organic Chemistry. (2015).
  • Sigma-Aldrich. (2024).
  • ResearchGate. (2025). 2Nitro and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines.
  • ResearchGate. (2025). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
  • ACS Publications. (2026). Visible-Light-Induced Secondary Benzylic Thiolation/Sulfonylation via Direct C(sp3)
  • ACS Publications. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society.
  • Benchchem. (n.d.). Application Notes and Protocols: 2-Nitrobenzenesulfonamide (Nosyl) as a Protecting Group for Amines.
  • Chemistry Steps. (n.d.).
  • Organic Chemistry Portal. (2006). A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines.
  • ChemRxiv. (n.d.).
  • Merck Millipore. (n.d.).
  • PubMed. (2021).
  • PMC - NIH. (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity.
  • NJ.gov. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOS.
  • ResearchGate. (2025).
  • Journal of the American Chemical Society. (2019).
  • (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
  • PMC - PubMed Central. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities.
  • Google Patents. (n.d.). EP1321454A1 - Process for the removal of nitrobenzenesulfonyl.
  • PMC. (n.d.).
  • ACS Publications. (n.d.). 4-Cyanobenzenesulfonamides: Amine Synthesis and Protecting Strategy To Compliment the Nosyl Group. The Journal of Organic Chemistry.
  • Green Chemistry (RSC Publishing). (n.d.). Techno-economic analysis and life-cycle assessment of the electrochemical conversion process with captured CO2 in an amine-based solvent.
  • PubMed. (n.d.).
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
  • Fisher Scientific. (n.d.).
  • (2016). Why do tosylation and mesylation of alcohols follow different mechanisms?
  • RSC Publishing. (n.d.). Recent advances in the synthesis of N-acyl sulfonamides.
  • MDPI. (n.d.).
  • PMC - NIH. (2025). Recent advances in the synthesis of N-acyl sulfonamides.
  • YouTube. (2019).
  • PubMed. (2018).

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 1-(Mesitylsulfonyl)pyrrolidine

For laboratory professionals dedicated to advancing scientific frontiers, the responsible management of chemical reagents is as crucial as the innovative research they enable. This guide provides a detailed protocol for...

Author: BenchChem Technical Support Team. Date: February 2026

For laboratory professionals dedicated to advancing scientific frontiers, the responsible management of chemical reagents is as crucial as the innovative research they enable. This guide provides a detailed protocol for the proper disposal of 1-(Mesitylsulfonyl)pyrrolidine, ensuring the safety of personnel and adherence to environmental regulations. In the absence of specific waste disposal data for this compound, the following procedures are grounded in the known hazards of its constituent moieties—the pyrrolidine ring and the sulfonyl group—and established principles of chemical waste management.

I. Understanding the Hazard Profile: A Synthesis of Inferred Risks

  • The Pyrrolidine Moiety: Pyrrolidine, the parent amine of this compound, is a colorless, flammable liquid with a potent, ammonia-like odor.[1][2] It is classified as a hazardous substance, exhibiting properties of high flammability, corrosivity, and toxicity upon ingestion or inhalation.[3][4][5][6] Exposure can lead to severe skin burns, eye damage, and potential nervous system effects.[7][8] Given these characteristics, any derivative, including 1-(Mesitylsulfonyl)pyrrolidine, should be handled with the assumption of similar, albeit potentially moderated, hazards.

  • The Sulfonyl Group: The presence of a sulfonyl group generally imparts chemical stability. However, sulfonyl-containing compounds should not be indiscriminately mixed with other chemical waste streams.[9] While some sulfonyl halides can be hydrolyzed to less toxic substances, 1-(Mesitylsulfonyl)pyrrolidine is a more stable sulfonamide.[10] Its disposal should therefore be managed by a licensed professional waste disposal service.[11]

Quantitative Data Summary: Inferred Hazard Classifications

Hazard CategoryParent Compound/Functional GroupGHS Classification (Typical)Disposal Implications
FlammabilityPyrrolidineFlammable Liquid (Category 2)[2][5][8]Keep away from ignition sources.[3][4] Dispose of in a manner suitable for flammable organic compounds.
CorrosivityPyrrolidineSkin Corrosion (Category 1A/1B)[3][5][6][8]Wear appropriate personal protective equipment (PPE), including gloves and eye/face protection.[3][4][12]
Acute ToxicityPyrrolidineHarmful if swallowed or inhaled (Category 4)[3][5]Avoid generating dust or aerosols. Handle in a well-ventilated area or fume hood.[3][12]
Aquatic ToxicityPyrrolidineHarmful to aquatic life[3][5]Do not dispose of down the drain or into the environment.[8][9]

II. Step-by-Step Disposal Protocol

The cornerstone of safe disposal is a systematic and well-documented procedure. The following steps provide a clear workflow for the management of 1-(Mesitylsulfonyl)pyrrolidine waste.

1. Personal Protective Equipment (PPE): The First Line of Defense

Before handling 1-(Mesitylsulfonyl)pyrrolidine, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles are mandatory. For larger quantities, a face shield is recommended.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene.

  • Body Protection: A laboratory coat is essential. For significant quantities or in case of a spill, a chemical-resistant apron or coveralls should be used.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, or if working outside of a fume hood, a respirator with an appropriate organic vapor cartridge is necessary.[8]

2. Waste Segregation and Collection: Preventing Unwanted Reactions

Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Dedicated Waste Container: Collect all 1-(Mesitylsulfonyl)pyrrolidine waste, including contaminated materials like gloves and wipes, in a designated, leak-proof hazardous waste container.[9] The container should be made of a material compatible with organic compounds, such as glass or high-density polyethylene.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "1-(Mesitylsulfonyl)pyrrolidine," and any known hazard symbols (e.g., flammable, corrosive, toxic).[13]

  • Avoid Mixing: Do not mix 1-(Mesitylsulfonyl)pyrrolidine waste with other waste streams, especially strong acids, bases, or oxidizing agents, to prevent uncontrolled reactions.[12][14]

3. Spill Management: A Plan for Contingencies

In the event of a spill, immediate and appropriate action is required.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.

  • Contain the Spill: For liquid spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the spill.[9] For solid spills, gently cover the material to avoid raising dust.[9]

  • Collect and Dispose: Carefully collect the absorbent material and spilled substance into the designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water, and dispose of all cleaning materials as hazardous waste.[9]

4. Storage and Final Disposal: The Final Steps to Safety

  • Temporary Storage: Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area, away from heat and ignition sources.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][11][13][15] This is the most critical step to ensure compliant and safe disposal.

  • Incineration: The recommended method of disposal for pyrrolidine and its derivatives is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]

Under no circumstances should 1-(Mesitylsulfonyl)pyrrolidine or its containers be disposed of in regular trash or down the sanitary sewer. [8][9]

III. Visualizing the Disposal Workflow

To further clarify the disposal process, the following diagram outlines the key decision points and actions.

DisposalWorkflow start Start: Handling 1-(Mesitylsulfonyl)pyrrolidine Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect_waste Collect Waste in a Labeled, Dedicated Container ppe->collect_waste spill Spill Occurs collect_waste->spill contain_spill Contain Spill with Inert Absorbent spill->contain_spill Yes store_waste Store Sealed Container in Designated Area spill->store_waste No clean_up Clean Spill Area & Dispose of Materials as Waste contain_spill->clean_up clean_up->collect_waste contact_ehs Contact EHS for Professional Disposal store_waste->contact_ehs end End: Safe and Compliant Disposal contact_ehs->end

Caption: Disposal workflow for 1-(Mesitylsulfonyl)pyrrolidine.

IV. References

  • State of New Jersey Department of Health and Senior Services. (n.d.). Hazardous Substance Fact Sheet: Pyrrolidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8454, 1-Methylpyrrolidine. Retrieved from [Link]

  • Nexchem Ltd. (n.d.). Safety Data Sheet: N-Methyl Pyrrolidone. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

  • The Good Scents Company. (n.d.). Pyrrolidine. Retrieved from [Link]

  • AFG Bioscience LLC. (2016, April 1). Safety Data Sheet: (S)-3-(Methylsulfonyl)pyrrolidine. Retrieved from [Link]

  • CPAChem. (2024, July 5). Safety Data Sheet: Pyrrolidine. Retrieved from [Link]

  • EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]

  • Mayr, H., et al. (2020). Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts. Journal of Organic Chemistry, 85(4), 1887-1903. [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • Loba Chemie. (n.d.). Pyrrolidine for Synthesis. Retrieved from [Link]

  • Monash University. (n.d.). Disposal of chemicals. Retrieved from [Link]

Sources

Handling

Comprehensive Safety and Handling Guide for 1-(Mesitylsulfonyl)pyrrolidine

A Note on Safety Data: No specific Safety Data Sheet (SDS) is readily available for 1-(Mesitylsulfonyl)pyrrolidine. The following guidance is synthesized from safety data for structurally related compounds, including var...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Safety Data: No specific Safety Data Sheet (SDS) is readily available for 1-(Mesitylsulfonyl)pyrrolidine. The following guidance is synthesized from safety data for structurally related compounds, including various sulfonyl chlorides and pyrrolidine derivatives. A conservative approach to handling is strongly advised.

Hazard Assessment: A Synthesis of Potential Risks

1-(Mesitylsulfonyl)pyrrolidine combines a pyrrolidine ring with a mesitylsulfonyl group. This unique structure presents a combination of potential hazards that demand rigorous safety protocols.

  • Corrosivity and Reactivity of the Sulfonyl Group: Sulfonyl-containing compounds, particularly sulfonyl chlorides, are known to be reactive.[1] While 1-(Mesitylsulfonyl)pyrrolidine is a sulfonamide and generally less reactive than a sulfonyl chloride, it is prudent to treat it as a potential corrosive, especially to the eyes and skin.[2][3] It may also react with strong oxidizing agents.

  • Hazards of the Pyrrolidine Moiety: Pyrrolidine and its derivatives are often flammable liquids and can be harmful if swallowed or inhaled.[2][4] They are known to cause severe skin burns and eye damage.[2][3] Inhalation of high concentrations of vapors from related compounds can lead to symptoms such as headache, dizziness, and nausea.[5]

  • Solid State Hazard: Assuming 1-(Mesitylsulfonyl)pyrrolidine is a solid, inhalation of dust particles should be avoided.[6] Solid corrosive chemicals can cause significant injury upon exposure.[7]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling 1-(Mesitylsulfonyl)pyrrolidine to protect against the extrapolated risks of corrosivity, irritation, and potential toxicity.[8][9]

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles and a full-face shield.[10][11]Protects against potential splashes of corrosive material and airborne particles. Standard safety glasses are insufficient.[12]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).[11][13]Provides a barrier against skin contact, which can cause burns and irritation.[2] Gloves should be inspected before use and changed immediately if contaminated.[6]
Body Protection Chemical-resistant lab coat or apron.[11][12]Protects against spills and splashes, preventing contact with clothing and underlying skin.
Respiratory Protection NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.[6][10]To be used in areas with inadequate ventilation or when there is a risk of generating dust or aerosols.
Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is critical to minimize exposure and ensure a safe laboratory environment.

3.1. Engineering Controls

  • Fume Hood: All handling of 1-(Mesitylsulfonyl)pyrrolidine that may generate dust or vapors must be conducted in a properly functioning chemical fume hood.[12][14]

  • Ventilation: Ensure adequate general laboratory ventilation to minimize the concentration of any airborne contaminants.[15]

  • Eyewash and Safety Shower: An operational and easily accessible eyewash station and safety shower are mandatory in the immediate work area.[15]

3.2. Procedural Workflow

  • Preparation:

    • Designate a specific area within the fume hood for handling the compound.

    • Assemble all necessary equipment and reagents before starting.

    • Ensure a chemical spill kit is readily available.[16]

  • Handling:

    • Don all required PPE before entering the designated handling area.

    • When transferring the solid, use tools such as a spatula or scoop to avoid creating dust.[6]

    • Keep the container tightly closed when not in use.[15]

    • Avoid contact with skin, eyes, and clothing.[15]

  • Post-Handling:

    • Thoroughly clean the work area after completion of the task.

    • Decontaminate all equipment used.

    • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.[6]

Workflow for Handling 1-(Mesitylsulfonyl)pyrrolidine

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Don Appropriate PPE prep2 Prepare Fume Hood Workspace prep1->prep2 prep3 Assemble Equipment prep2->prep3 handle1 Transfer Compound in Fume Hood prep3->handle1 Proceed to Handling handle2 Keep Container Sealed handle1->handle2 handle3 Monitor for Spills handle2->handle3 post1 Clean and Decontaminate Workspace handle3->post1 Task Complete post2 Properly Dispose of Waste post1->post2 post3 Doff PPE and Wash Hands post2->post3

Caption: Workflow for the safe handling of 1-(Mesitylsulfonyl)pyrrolidine.

Spill Response: Preparedness is Key

In the event of a spill, a swift and appropriate response is crucial.

  • Evacuate: Immediately evacuate the affected area and alert colleagues.

  • Isolate: If safe to do so, prevent the spill from spreading.

  • Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

  • Cleanup:

    • For small spills, use an inert absorbent material (e.g., sand or vermiculite) to contain the solid.[15]

    • Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Do not use water to clean up the spill, as the reactivity with water is unknown.[15]

    • For large spills, evacuate the laboratory and contact the institution's environmental health and safety department.

Disposal Plan: Responsible Waste Management

All waste containing 1-(Mesitylsulfonyl)pyrrolidine must be treated as hazardous waste.

  • Waste Collection:

    • Collect all solid waste, including contaminated PPE and absorbent materials, in a clearly labeled, sealed, and chemically compatible container.[17]

    • Do not mix this waste with other chemical waste streams unless compatibility is confirmed.[17]

  • Labeling and Storage:

    • Label the waste container with "Hazardous Waste" and list the full chemical name: 1-(Mesitylsulfonyl)pyrrolidine.[17]

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[18]

  • Disposal:

    • Arrange for disposal through your institution's licensed hazardous waste disposal service.[18][19]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[20]

By adhering to these comprehensive safety and handling protocols, researchers can mitigate the potential risks associated with 1-(Mesitylsulfonyl)pyrrolidine and maintain a safe laboratory environment.

References

  • Angene Chemical. (2024, May 24). Safety Data Sheet - 3-Butyne-1-sulfonyl chloride. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Sulfuryl chloride. Retrieved from [Link]

  • The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals. Retrieved from [Link]

  • Chemscape Safety Technologies. (2023, November 17). How to Safely Handle & Store Corrosive Substances. Retrieved from [Link]

  • Chemsafe. (2025, October 15). 10 Tips Working Safely with corrosives. Retrieved from [Link]

  • Blog. (2025, August 18). What are the safety precautions when handling Benzene Sulfonyl Chloride? Retrieved from [Link]

  • Stanford Environmental Health & Safety. (2024, September 11). General Use SOP - Corrosive Materials. Retrieved from [Link]

  • University of Prince Edward Island. (n.d.). Standard Operating Procedures for Working with Dangerously Reactive Chemicals. Retrieved from [Link]

  • Questron Technologies. (n.d.). Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. Retrieved from [Link]

  • Storemasta Blog. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • University of Louisville. (2022, October 10). Pro-Handling of Reactive Chemicals — Policy and Procedure Library. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Pyrrolidine - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

  • YouTube. (2023, June 21). School Science Safety | Disposal of Hazardous Waste. Retrieved from [Link]

  • University of Maryland. (n.d.). Chemical Waste. Retrieved from [Link]

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